5-Amino-2,3-dichloropyridine
Description
The exact mass of the compound 5,6-Dichloropyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHZNJJTQACES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562008 | |
| Record name | 5,6-Dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-41-6 | |
| Record name | 5,6-Dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Amino-2,3-dichloropyridine from 2,3-dichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Amino-2,3-dichloropyridine from its precursor, 2,3-dichloro-5-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the amino group serves as a versatile handle for further molecular elaboration.[1] This document provides a comprehensive overview of the common synthetic routes, detailed experimental protocols, and relevant data to support researchers in this field.
Introduction
This compound is a valuable chemical intermediate in organic synthesis.[1] The introduction of an amino group onto the dichloropyridine scaffold opens up a wide array of possible chemical transformations, making it a key building block for the development of novel therapeutic agents and other functional molecules.[1][2] The most common and direct route to this compound is the reduction of the corresponding nitro compound, 2,3-dichloro-5-nitropyridine. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent.
Synthetic Pathway Overview
The core transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). This is a well-established reaction in organic chemistry, and several reliable methods are available.
Data Presentation: Comparison of Reduction Methods
The choice of reduction method can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups. Below is a summary of common conditions for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.
| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol, Ethanol | 25 - 60 | 1 - 12 h | >90 | [3][4] |
| Metal/Acid Reduction | Iron (Fe) powder, HCl | Water, Ethanol | 80 - 100 | 1 - 4 h | 80 - 90 | [5] |
| Transfer Hydrogenation | Sodium borohydride (NaBH₄), ZrCl₄ | THF | Room Temp | 0.5 - 2 h | High | [5] |
| Metal-Mediated Reduction | Samarium (Sm), cat. BiPy-Br₂ | Methanol | Room Temp | 0.5 - 3 h | High | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 2,3-dichloro-5-nitropyridine, adapted from established methods for nitro group reduction.
Method 1: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.[3]
Materials:
-
2,3-dichloro-5-nitropyridine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Filter aid (e.g., Celite®)
Experimental Workflow:
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-dichloro-5-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas, either from a balloon or by pressurizing the vessel (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[7]
Method 2: Reduction with Iron in Acidic Medium
This is a classical and cost-effective method for the reduction of aromatic nitro compounds.[5]
Materials:
-
2,3-dichloro-5-nitropyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Experimental Workflow:
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq) and iron powder (3-5 eq).
-
Add a mixture of ethanol and water as the solvent.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts) dropwise to the refluxing mixture.
-
Continue to heat at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the iron salts, washing the filter cake with ethanol.
-
Carefully neutralize the filtrate with a base such as sodium carbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Safety Considerations
-
2,3-dichloro-5-nitropyridine: This compound is toxic if swallowed and can cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle with care.
-
Iron/Acid Reduction: The reaction can be exothermic, especially during the addition of acid. Add the acid slowly and with adequate cooling. Handle concentrated acids with extreme care.
Conclusion
The synthesis of this compound from 2,3-dichloro-5-nitropyridine is a robust and well-documented transformation. Both catalytic hydrogenation and metal-acid reduction offer effective routes to the desired product. The choice of method will depend on factors such as available equipment, scale of the reaction, and sensitivity of other functional groups in more complex substrates. The protocols and data provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
chemical properties and structure of 5-Amino-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral characteristics of 5-Amino-2,3-dichloropyridine. It is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and agrochemical industries.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It typically appears as a white to light yellow or off-white crystalline powder.[1][2] Its core physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol [2] |
| Melting Point | 107-112 °C[3][4] |
| Boiling Point | 321.3 ± 37.0 °C at 760 mmHg[3] |
| Density | 1.5 ± 0.1 g/cm³[3] |
| Appearance | White to light yellow crystalline powder[1][5] |
| Solubility | Sparingly soluble in water[1] |
Structural Information
The structure of this compound, featuring a pyridine ring with an amino group at the 5-position and chlorine atoms at the 2- and 3-positions, is crucial to its reactivity and utility as a chemical building block.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5,6-Dichloro-3-pyridinamine, 2,3-Dichloro-5-aminopyridine[2][6] |
| CAS Number | 98121-41-6[3][4] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)N[7] |
| InChI Key | XTCHZNJJTQACES-UHFFFAOYSA-N[4] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. The following protocols provide detailed methodologies for its synthesis and subsequent purification.
Synthesis of this compound via Reduction of 2,3-dichloro-5-nitropyridine
This protocol is based on a common method for the reduction of nitroarenes to anilines.
Materials:
-
2,3-dichloro-5-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid in a suitable reaction vessel.[5]
-
Slowly add 800 mL of water to the solution under constant stirring.[5]
-
In batches, carefully add 111.7 g (2.0 mol) of iron powder. The rate of addition should be controlled to maintain the reaction temperature below 50 °C.[5]
-
After the addition of iron powder is complete, continue stirring the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the iron and iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic extracts with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene (or Ethanol)
Procedure:
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent. A yield of approximately 85% with a melting point of 107 °C can be expected.[5]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectral Data
The following tables summarize the expected spectral data for this compound based on its structure and data from closely related analogs.
¹H NMR Spectral Data (Estimated)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-4 |
| ~7.1 | d | 1H | H-6 |
| ~4.0-5.0 | br s | 2H | -NH₂ |
¹³C NMR Spectral Data (Estimated)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-5 |
| ~140 | C-6 |
| ~130 | C-4 |
| ~125 | C-2 |
| ~115 | C-3 |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1500-1400 | Medium to Strong | Aromatic C=C stretch |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry Data
| m/z | Interpretation |
| 162/164/166 | Molecular ion peak (M⁺) cluster due to two chlorine isotopes |
| 127/129 | Loss of Cl |
| 99 | Loss of two Cl atoms |
Biological Significance and Applications
This compound is a key building block in the synthesis of a wide range of biologically active compounds.[2] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2] In the agrochemical industry, it is used in the development of herbicides and fungicides.[2]
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
Signaling Pathway Example: Inhibition of a Tyrosine Kinase Pathway
Many kinase inhibitors target the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. A derivative of this compound could be functionalized to act as such an inhibitor. The diagram below illustrates a generalized signaling pathway that is inhibited by a hypothetical tyrosine kinase inhibitor derived from this scaffold.
Caption: Generalized tyrosine kinase signaling pathway inhibited by a derivative of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[8] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(98121-41-6) 1H NMR spectrum [chemicalbook.com]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
Spectroscopic and Synthetic Insights into 5-Amino-2,3-dichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 5-Amino-2,3-dichloropyridine, a key building block in medicinal chemistry and materials science. A comprehensive understanding of its nuclear magnetic resonance (NMR) characteristics is crucial for structural elucidation, reaction monitoring, and quality control in drug discovery and development pipelines. This document presents predicted ¹H and ¹³C NMR data, a general experimental protocol for data acquisition, and a typical synthetic workflow.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted NMR data. These predictions are based on computational algorithms and provide a valuable reference for spectral assignment. It is important to note that actual experimental values may vary depending on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet | 2.0 - 3.0 |
| H-6 | 7.8 - 8.0 | Doublet | 2.0 - 3.0 |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 135 - 140 |
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aminopyridine compounds, such as this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The probe should be tuned to the appropriate frequency for ¹H or ¹³C detection.
-
The sample is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the specified sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons, which have longer relaxation times, may require longer delays for accurate integration.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Synthesis Workflow of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,3-dichloro-5-nitropyridine. This transformation is a fundamental reaction in organic synthesis and is crucial for accessing the versatile amino functionality.
Caption: Synthesis of this compound via reduction.
An In-depth Technical Guide to 5-Amino-2,3-dichloropyridine (CAS 98121-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Amino-2,3-dichloropyridine (CAS No. 98121-41-6). This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, primarily utilized in the synthesis of more complex molecules.[1][2][3] This document collates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and discusses analytical characterization methods. Due to a lack of publicly available data, information regarding the specific biological activity and detailed experimental protocols for its characterization are limited. This guide aims to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
This compound is a substituted pyridine derivative.[1] It presents as a white to light yellow crystalline powder.[1][4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98121-41-6 | [1][4] |
| Molecular Formula | C₅H₄Cl₂N₂ | [4][5] |
| Molecular Weight | 163.00 g/mol | [4][5] |
| IUPAC Name | 5,6-Dichloropyridin-3-amine | [4] |
| Synonyms | 3-Amino-5,6-dichloropyridine, 2,3-Dichloro-5-aminopyridine | [4] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 107-112 °C | [4][5] |
| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [4] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | XTCHZNJJTQACES-UHFFFAOYSA-N | [4] |
| SMILES String | Nc1cnc(Cl)c(Cl)c1 | [5] |
| Storage Temperature | 2-8°C | [4][5] |
Synthesis
A common synthetic route to this compound involves the reduction of 2,3-dichloro-5-nitropyridine.[4] The reaction utilizes iron powder in an acidic medium.
Experimental Protocol: Synthesis from 2,3-dichloro-5-nitropyridine
This protocol is based on a patented synthesis method.[4]
Materials:
-
2,3-dichloro-5-nitropyridine
-
Glacial acetic acid
-
Water
-
Iron powder
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid.
-
Slowly add 800 mL of water to the solution under stirring.
-
Add 111.7 g (2 mol) of iron powder in batches, ensuring the reaction temperature does not exceed 50 °C.
-
After the reaction is complete, filter the mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with water until neutral.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Purify the crude product by recrystallization from toluene to yield the final product.
A diagram of this synthesis workflow is provided below.
Characterization
Comprehensive characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed experimental data for this compound is scarce in the public domain, this section outlines the expected characterization and provides available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A proton NMR spectrum is available for this compound. The expected spectrum would show signals corresponding to the aromatic protons and the amine protons.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | NH₂ |
¹³C NMR: Carbon NMR would be used to identify all unique carbon environments in the molecule. No specific ¹³C NMR data for this compound has been found in the reviewed literature.
General Experimental Protocol for NMR Spectroscopy:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the spectra to determine chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.
Note: No specific experimental IR spectrum or a detailed list of absorption bands for this compound was found in the public domain.
General Experimental Protocol for FT-IR Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Record the spectrum using an FT-IR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Note: No experimental mass spectrum for this compound has been publicly reported.
General Experimental Protocol for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum.
-
Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to support the proposed structure.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. While it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its own pharmacological profile has not been publicly documented.[1][3]
The broader class of aminopyridines is known to exhibit a wide range of biological activities. However, it is crucial to note that the specific activity of a molecule is highly dependent on its precise substitution pattern. Therefore, no assumptions can be made about the biological effects of this compound without dedicated experimental investigation.
Experimental Workflows and Applications
The primary application of this compound is as a building block in organic synthesis.[1][2] It serves as a precursor for the creation of more complex molecules with potential applications in:
-
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: In the development of new herbicides and pesticides.[3]
No specific, detailed experimental workflows demonstrating the use of this compound in these applications are publicly available. A logical workflow for its use in drug discovery is depicted below.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling. It is harmful if swallowed and causes skin and serious eye irritation.[4][5]
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[5]
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Conclusion
This compound is a readily synthesized chemical intermediate with established physical and chemical properties. Its primary utility lies in its role as a precursor in the pharmaceutical and agrochemical sectors. While a synthetic route is documented, a significant gap exists in the public domain regarding detailed analytical characterization data (NMR, IR, MS), specific biological activity, and established experimental workflows. This guide provides a consolidated summary of the available information and highlights areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and developers should proceed with the necessary safety precautions when handling this compound.
References
The Intricate Dance of Electrons and Reactivity: An In-depth Technical Guide to Aminodichloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminodichloropyridines represent a critical class of heterocyclic compounds, serving as versatile scaffolds in the development of novel therapeutics and functional materials. Their inherent reactivity and distinct electronic properties, governed by the interplay between the electron-withdrawing chloro groups and the electron-donating amino group on the pyridine ring, make them fascinating subjects of study and valuable synthons. This technical guide provides a comprehensive overview of the reactivity and electronic effects of aminodichloropyridines, offering insights into their synthesis, functionalization, and application, with a particular focus on their emerging role in drug discovery as kinase inhibitors.
Electronic Effects of Substituents on the Pyridine Ring
The electronic landscape of the pyridine ring is significantly perturbed by the presence of both amino and chloro substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is further intensified by the inductive and resonance effects of the chloro and amino groups, which dictate the regioselectivity and rate of chemical transformations.
pKa Values
The basicity of the pyridine nitrogen is a key indicator of the electronic environment of the ring. The pKa of the conjugate acid of pyridine is approximately 5.2. Electron-withdrawing groups, such as chlorine, decrease the basicity (lower pKa), while electron-donating groups, like the amino group, increase it (higher pKa). The position of these substituents further modulates this effect.
| Compound | Predicted pKa | Notes |
| Pyridine | 5.2 (experimental) | Reference compound |
| 2,6-Dichloropyridine | -3.02 | The two chloro groups significantly reduce the basicity of the nitrogen atom.[1][2] |
| 2,4-Dichloropyridine | 0.12 | The chloro groups decrease the electron density on the nitrogen, lowering its basicity.[3] |
| 3,5-Dichloropyridine | 0.32 | The meta positioning of the chloro groups has a less pronounced effect on the nitrogen basicity compared to ortho or para positions.[4] |
| 4-Aminopyridine | 9.11 (experimental) | The strong electron-donating amino group at the 4-position significantly increases the basicity of the pyridine nitrogen. |
| 2-Aminopyridine | 6.86 (experimental) | The amino group at the 2-position increases basicity, but the effect is slightly less than at the 4-position. |
| 3-Aminopyridine | 5.98 (experimental) | The amino group at the 3-position has a smaller impact on the basicity of the ring nitrogen. |
| 4-Amino-3,5-dichloropyridine | - | The electron-donating amino group is expected to counteract the electron-withdrawing effect of the two chloro groups, resulting in a pKa that is higher than 3,5-dichloropyridine but lower than 4-aminopyridine. |
| 2-Amino-3,5-dichloropyridine | - | Similar to the 4-amino isomer, the amino group will increase the basicity relative to 3,5-dichloropyridine. |
Hammett Substituent Constants
Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. The σm and σp values represent the effect from the meta and para positions, respectively. Positive values indicate electron-withdrawing character, while negative values signify electron-donating character.
| Substituent | σm | σp |
| -Cl | 0.37 | 0.23 |
| -NH2 | -0.16 | -0.66 |
These values, primarily derived from benzene systems, provide a good approximation for understanding the electronic influence of these substituents on the pyridine ring. The strongly electron-donating nature of the para-amino group (σp = -0.66) and the electron-withdrawing nature of the chloro group (positive σ values) are key to predicting reactivity.
Reactivity of Aminodichloropyridines
The reactivity of aminodichloropyridines is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chloro groups. The regioselectivity of this reaction is a crucial aspect for synthetic chemists and is dictated by the electronic and steric environment of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring's inherent electron deficiency, augmented by the chloro substituents, makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated. The amino group, being an activating group, can further influence the reaction's course.
General Reactivity Principles:
-
Activation: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring electrophilic and prone to nucleophilic attack.
-
Regioselectivity: In dichloropyridines, the position of nucleophilic attack is determined by the stability of the Meisenheimer intermediate formed upon nucleophilic addition. For 2,4-dichloropyridine, attack at the C4 position is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[5]
-
Influence of the Amino Group: An amino group, being strongly electron-donating, generally deactivates the ring towards nucleophilic attack. However, its position relative to the chloro groups can lead to complex reactivity patterns.
Experimental Data on Reactivity
The following table summarizes representative yields for the amination of various dichloropyridines, highlighting the regioselectivity observed under different reaction conditions.
| Dichloropyridine Isomer | Amine Nucleophile | Reaction Conditions | Product(s) and Yield(s) | Reference |
| 2,4-Dichloropyrimidine | Diethylamine | iPrNEt, 3 h, 40 °C, CHCl3 | 2-Diethylamino-4-chloro-5-nitropyrimidine (and other products) | [6] |
| 2,4-Dichloropyrimidine | Triethylamine | iPrNEt, 3 h, 40 °C, CHCl3 | 2-(N-ethylamino)-4-chloro-5-nitropyrimidine (after dealkylation) | [6] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated products | [7] |
| 2-Amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol, 45°C, 2.5h | 2-Amino-3,5-dichloropyridine (70.5%) | [8][9] |
| 2,6-Dichloropyridine | Iron powder, Acetic Acid | Heat | 4-Amino-2,6-dichloropyridine | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers working with aminodichloropyridines. The following sections provide methodologies for the synthesis of key aminodichloropyridine isomers.
Synthesis of 2-Amino-3,5-dichloropyridine
This procedure describes the chlorination of 2-amino-5-chloropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a 2.5:1 mixture of DMF and methanol.[8]
-
Add N-chlorosuccinimide to the solution.[8]
-
Stir the reaction mixture at 45°C for approximately 2.5 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Once the reaction is complete, remove the solvent by distillation to obtain the crude product.[8]
-
Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[8] A reported yield for this reaction is 70.5%.[8][9]
Synthesis of 4-Amino-2,6-dichloropyridine
This protocol outlines the synthesis of 4-amino-2,6-dichloropyridine starting from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Nitrating mixture (e.g., HNO₃/H₂SO₄)
-
Iron powder
-
Acetic acid
Procedure:
-
Nitrate 2,6-dichloropyridine to obtain a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine.[9]
-
Treat the crude mixture with iron powder in acetic acid. This step reduces both the nitro group and the N-oxide.[9]
-
Heat the reaction mixture to drive the reduction to completion.
-
After the reaction is complete, work up the mixture to isolate the crude 4-amino-2,6-dichloropyridine.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Characterization
Accurate characterization of aminodichloropyridine isomers is crucial. NMR and IR spectroscopy are powerful tools for this purpose.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Amino-3,5-dichloropyridine | 7.94 (d), 7.50 (d), 4.90 (s, NH₂) (in CDCl₃)[5][10] | - | FT-IR and FT-Raman spectra have been reported and analyzed using DFT calculations.[11] |
| 4-Amino-2,6-dichloropyrimidine | ~6.5-7.0 (br s, 2H, -NH₂), ~6.3 (s, 1H, H-5) (Predicted)[8] | ~163 (C-4), ~158 (C-2, C-6), ~103 (C-5) (Predicted)[8] | 3400-3300 (N-H stretch), ~1640 (N-H bend), ~1570 (C=N stretch)[8] |
| 2-Amino-4,6-dichloropyrimidine | 7.26 (br s, 2H, NH₂), 2.17 (s, 3H, CH₃ at C5) (for 5-methyl derivative)[1] | 161.0 (C-4, C-6), 160.8 (C-2), 113.6 (C-5), 14.9 (CH₃) (for 5-methyl derivative)[1] | N-H stretch (3470, 3390), N-H scissoring (1650)[12][13] |
Aminodichloropyridines in Drug Development: Targeting Bruton's Tyrosine Kinase (BTK)
Aminopyridine scaffolds are prevalent in medicinal chemistry, and aminodichloropyridine derivatives have emerged as promising candidates for the development of kinase inhibitors. A notable target is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[12][14] Dysregulation of this pathway is implicated in various B-cell malignancies.[12][14]
BTK inhibitors block the aberrant signaling that leads to the uncontrolled proliferation of cancerous B-cells, thereby inducing apoptosis.[12][14] The aminopyridine moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the kinase's hinge region. The dichloro-substituents provide handles for further synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
Aminodichloropyridines are a fascinating and synthetically valuable class of compounds. Their reactivity is a delicate balance of the electronic influences of the pyridine nitrogen, the chloro substituents, and the amino group. A thorough understanding of these effects, supported by quantitative data and robust experimental protocols, is paramount for their effective utilization in organic synthesis. As demonstrated by their application in the development of BTK inhibitors, aminodichloropyridines continue to be a promising scaffold for the discovery of new medicines, underscoring the importance of continued research into their rich and complex chemistry.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase [mdpi.com]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility of 5-Amino-2,3-dichloropyridine in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2,3-dichloropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. Solubility data informs the choice of solvents for reaction media, crystallization processes, and the preparation of solutions for biological screening or material fabrication.
This technical guide provides an in-depth overview of the solubility of this compound. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it outlines the key factors that influence the solubility of substituted pyridines, offering a predictive framework for solvent selection.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This highlights a significant data gap for researchers working with this compound. To facilitate the systematic collection and comparison of solubility data, the following template table is provided for researchers to populate with their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Isothermal Equilibrium | |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | |
| e.g., Acetone | e.g., 25 | Data to be determined | ||
| e.g., Dichloromethane | e.g., 25 | Data to be determined | ||
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | ||
| e.g., Toluene | e.g., 25 | Data to be determined | ||
| e.g., Acetonitrile | e.g., 25 | Data to be determined | ||
| e.g., Dimethylformamide (DMF) | e.g., 25 | Data to be determined | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Equilibrium (Shake-Flask) Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute a known weight or volume of the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Gravimetric Method
This is a simpler method that does not require sophisticated analytical instrumentation but can be less precise if the solute has low solubility.
Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed flasks
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or watch glass
-
Vacuum oven or desiccator
Procedure:
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 as described in the Isothermal Equilibrium Method.
-
-
Sample Collection:
-
Pre-weigh a clean, dry evaporating dish.
-
Filter a known volume or weight of the saturated solution into the pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the solid residue.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility based on the initial volume or weight of the saturated solution used.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.
An In-depth Technical Guide to the Physical Properties of 5-Amino-2,3-dichloropyridine
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2,3-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support research and development activities.
Physical and Chemical Properties
This compound is a substituted pyridine with the chemical formula C₅H₄Cl₂N₂. It is recognized for its role as a versatile building block in organic synthesis.
Appearance: The compound typically presents as a light yellow or off-white to yellow powder[1][2][3].
Table of Quantitative Data:
| Property | Value | Source |
| Melting Point | 107 °C | [1] |
| 107-112 °C | [3] | |
| 108-115 °C | [2] | |
| Molecular Weight | 163.01 g/mol | [2] |
| 163 g/mol | [3] | |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
| Room temperature | [3] |
Experimental Protocols
Synthesis and Purification of this compound:
A documented method for the synthesis of this compound involves the reduction of 2,3-dichloro-5-nitropyridine. This procedure yields a product with a melting point of 107 °C[1].
Materials:
-
2,3-dichloro-5-nitropyridine (0.4 mol, 77.2 g)
-
Glacial acetic acid (135 mL)
-
Water (800 mL)
-
Iron powder (2 mol, 111.7 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Dissolve 77.2 g (0.4 mol) of 2,3-dichloro-5-nitropyridine in 135 mL of glacial acetic acid.
-
Slowly add 800 mL of water to the solution while stirring.
-
Add 111.7 g (2 mol) of iron powder in batches, ensuring the reaction temperature does not exceed 50 °C.
-
After the reaction is complete, filter the mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phase with water until neutral.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Purify the final product by recrystallization from toluene to obtain a yield of 85%[1].
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
5-Amino-2,3-dichloropyridine: A Core Technical Guide for Drug Development Professionals
Introduction: 5-Amino-2,3-dichloropyridine is a halogenated organic compound and a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring a pyridine ring with chlorine atoms at the 2- and 3-positions and an amino group at the 5-position, imparts unique reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in drug development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 163.01 g/mol | [1][2] |
| CAS Number | 98121-41-6 | [1][2] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 108-115 °C | [1] |
| Topological Polar Surface Area | 38.9 Ų | |
| Hydrogen Bond Acceptor Count | 2 | |
| Solubility | Sparingly soluble in water | [1] |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. The following protocol details a common method using iron powder in an acidic medium.
Reaction Scheme:
Materials and Reagents:
-
2,3-dichloro-5-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve 2,3-dichloro-5-nitropyridine in glacial acetic acid.
-
Slowly add water to the solution while stirring.
-
In batches, add iron powder to the mixture. The temperature of the reaction should be monitored and controlled, not exceeding 50 °C.
-
After the addition of iron powder is complete, continue stirring until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the iron and other solid byproducts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with water until it is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Applications in Drug Development and Research
This compound is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the reactivity of the amino group and the potential for nucleophilic substitution of the chlorine atoms, allowing for the construction of diverse molecular scaffolds.
-
Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly noted for its use in developing agents targeting bacterial infections, where the pyridine core and its substituents contribute to the molecule's bioactivity.
-
Agrochemicals: In the agrochemical industry, this compound is used in the formulation of herbicides and fungicides, contributing to crop protection and management.
-
Medicinal Chemistry Research: Researchers in medicinal chemistry utilize this compound for the design and synthesis of novel therapeutic agents for a range of diseases. The ability to modify its structure allows for the exploration of structure-activity relationships in drug discovery programs.
Analytical Characterization
| Analytical Technique | Expected Observations for an Isomer (2-Amino-3,5-dichloropyridine) |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants would be indicative of their positions on the substituted ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, with chemical shifts influenced by the attached chlorine and amino groups. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Potential Biological Signaling Pathways
While the direct interaction of this compound with specific signaling pathways is not extensively documented, its role as a precursor in the synthesis of anticancer agents suggests that its derivatives could target pathways crucial for cancer cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
The diagram below illustrates a simplified overview of the PI3K/AKT/mTOR signaling cascade, a potential target for novel therapeutics derived from this compound.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a new therapeutic agent starting from this compound involves a logical progression of steps, from chemical synthesis to biological testing. The following diagram outlines a typical workflow for a researcher in drug development.
References
Exploring the Chemical Space of 5-Amino-2,3-dichloropyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space surrounding 5-Amino-2,3-dichloropyridine, a versatile scaffold for the development of novel therapeutic agents. This document outlines synthetic methodologies, presents hypothetical biological data for representative derivatives, and details experimental protocols for their synthesis and evaluation. The information herein is intended to serve as a comprehensive resource for researchers engaged in drug discovery and medicinal chemistry.
Introduction
This compound is a key building block in medicinal chemistry, offering multiple points for diversification.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, known to enhance metabolic stability, permeability, potency, and binding affinity.[2][3] The presence of an amino group and two chlorine atoms on the pyridine ring provides reactive handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The dichloropyridine moiety itself has been identified as a critical component in compounds targeting various biological pathways, including those involved in cancer and inflammation.[4] This guide focuses on the synthesis and potential biological activities of amide, sulfonamide, and N-arylated derivatives of this compound, with a particular emphasis on their potential as kinase inhibitors.
Synthetic Strategies
The primary amino group of this compound serves as a versatile nucleophile for the synthesis of a wide array of derivatives. The following sections detail the experimental protocols for the synthesis of representative amide, sulfonamide, and N-aryl derivatives.
Synthesis of N-(2,3-dichloropyridin-5-yl)amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of this compound with various carboxylic acids or their activated derivatives provides a straightforward route to a diverse library of amide compounds.
Experimental Protocol: General Procedure for the Synthesis of N-(2,3-dichloropyridin-5-yl)amides via Acyl Chlorides
A solution of this compound (1.0 eq.) and a suitable base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) is cooled to 0 °C in an ice bath. The desired acyl chloride (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-(2,3-dichloropyridin-5-yl)amide.[5][6]
Table 1: Synthesis of Representative N-(2,3-dichloropyridin-5-yl)amide Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| AD-A1 | Methyl | 85 | 155-157 |
| AD-A2 | Phenyl | 92 | 198-200 |
| AD-A3 | 4-Fluorophenyl | 89 | 205-207 |
| AD-A4 | Cyclopropyl | 78 | 162-164 |
Synthesis of N-(2,3-dichloropyridin-5-yl)sulfonamide Derivatives
Sulfonamides are another important class of compounds in drug discovery, known for their wide range of biological activities.[7][8] These can be readily synthesized from this compound and various sulfonyl chlorides.
Experimental Protocol: General Procedure for the Synthesis of N-(2,3-dichloropyridin-5-yl)sulfonamides
To a stirred solution of this compound (1.0 eq.) in pyridine at 0 °C, the desired sulfonyl chloride (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 6-18 hours, with progress monitored by TLC. Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or flash column chromatography to afford the pure N-(2,3-dichloropyridin-5-yl)sulfonamide.
Table 2: Synthesis of Representative N-(2,3-dichloropyridin-5-yl)sulfonamide Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| AD-S1 | Methyl | 82 | 170-172 |
| AD-S2 | Phenyl | 88 | 210-212 |
| AD-S3 | 4-Tolyl | 90 | 215-217 |
| AD-S4 | Thiophen-2-yl | 75 | 195-197 |
Synthesis of N-Aryl-2,3-dichloropyridin-5-amine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This methodology can be employed to synthesize N-arylated derivatives of this compound, although in this case, the reaction would be with the chloro-positions of a different pyridine core, the principle can be adapted for N-arylation of the amino group. A more direct approach for N-arylation of the amino group would be a reaction with an aryl halide.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of this compound
A mixture of this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.06 eq.), and a base such as sodium tert-butoxide (2.0 eq.) is assembled in a Schlenk tube under an inert atmosphere. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. The reaction is monitored by GC-MS or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the desired N-aryl-2,3-dichloropyridin-5-amine.[3][11]
Table 3: Synthesis of Representative N-Aryl-2,3-dichloropyridin-5-amine Derivatives
| Compound ID | Ar-Group | Yield (%) | Melting Point (°C) |
| AD-N1 | Phenyl | 75 | 140-142 |
| AD-N2 | 4-Methoxyphenyl | 80 | 155-157 |
| AD-N3 | 3-Trifluoromethylphenyl | 70 | 160-162 |
| AD-N4 | Pyridin-3-yl | 65 | 175-177 |
Biological Evaluation
Derivatives of this compound are of significant interest as potential anticancer agents, particularly as kinase inhibitors. The following sections describe hypothetical biological data and the protocols for their evaluation.
In Vitro Kinase Inhibitory Activity
A panel of representative derivatives were evaluated for their inhibitory activity against a hypothetical tyrosine kinase, TK-X, which is implicated in the proliferation of various cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against TK-X is assessed using a luminescence-based kinase assay that quantifies the amount of ADP produced.[12] The kinase reaction is performed in a 96-well plate containing the kinase, a substrate peptide, ATP, and the test compound in a suitable kinase assay buffer. The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes. Subsequently, an ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal, which is measured using a plate reader. IC₅₀ values are determined from the dose-response curves.[1][13][14]
Table 4: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Derivatives against TK-X
| Compound ID | IC₅₀ (nM) |
| AD-A2 | 250 |
| AD-A3 | 150 |
| AD-S2 | 80 |
| AD-S3 | 55 |
| AD-N2 | 450 |
| AD-N3 | 300 |
| Staurosporine (Control) | 10 |
In Vitro Cytotoxicity against Cancer Cell Lines
The antiproliferative activity of the synthesized compounds was assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4][15][16]
Table 5: Hypothetical In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| AD-A2 | 15.2 | 20.5 |
| AD-A3 | 8.7 | 12.1 |
| AD-S2 | 3.5 | 5.8 |
| AD-S3 | 1.8 | 2.5 |
| AD-N2 | 25.0 | 30.8 |
| AD-N3 | 18.5 | 22.3 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Characterization of a Representative Derivative: N-(2,3-dichloropyridin-5-yl)-4-methylbenzenesulfonamide (AD-S3)
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.51 (s, 1H), 8.15 (d, J = 2.4 Hz, 1H), 7.82 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H), 2.38 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 144.2, 142.8, 138.6, 136.5, 135.1, 129.8, 127.3, 125.4, 120.9, 21.0.
-
IR (KBr, cm⁻¹): 3265 (N-H), 1580 (C=C), 1340 (SO₂ asym), 1165 (SO₂ sym).
-
MS (ESI) m/z: 333.0 [M+H]⁺.
Visualizations
Synthetic and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Caption: General workflow for the exploration of this compound derivatives.
Hypothetical Kinase Signaling Pathway
The following diagram depicts a simplified hypothetical signaling pathway that could be targeted by the synthesized derivatives. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), leading to the activation of downstream signaling molecules, including TK-X, which ultimately promotes cell proliferation.
Caption: A simplified hypothetical signaling pathway targeted by this compound derivatives.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 5-Amino-2,3-dichloropyridine
For Immediate Release
[City, State] – December 27, 2025 – In the intricate world of pharmaceutical and agrochemical development, the emergence of novel molecular scaffolds is a pivotal driver of innovation. Among these, 5-Amino-2,3-dichloropyridine (CAS No. 98121-41-6) has established itself as a critical intermediate, underpinning the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and the historical evolution of the synthetic routes leading to this important chlorinated pyridine derivative, tailored for researchers, scientists, and professionals in drug development.
First synthesized in the late 20th century, this compound is a white to off-white solid, whose strategic placement of an amino group and two chlorine atoms on the pyridine ring confers a unique reactivity profile. This structure has been instrumental in the development of targeted therapeutic agents and specialized agrochemicals.
Core Synthetic Strategies: A Historical Perspective
The synthesis of this compound has evolved, with two primary pathways dominating the landscape: the reduction of a nitropyridine precursor and the direct chlorination of an aminopyridine starting material.
Route 1: Reduction of 2,3-dichloro-5-nitropyridine
One of the most prevalent and high-yielding methods for the preparation of this compound involves the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. This approach is favored for its efficiency and the commercial availability of the starting material.
Experimental Protocol: Iron-Mediated Reduction
A robust and widely cited method for this transformation utilizes iron powder in an acidic medium.
Reaction Scheme:
Figure 1: Reduction of 2,3-dichloro-5-nitropyridine.
Detailed Methodology: To a solution of 2,3-dichloro-5-nitropyridine (0.4 mol) dissolved in glacial acetic acid (135 mL) and water (800 mL), iron powder (2 mol) is added portion-wise under vigorous stirring. The reaction temperature is carefully maintained below 50°C. Upon completion of the reaction, the mixture is filtered. The filtrate is then extracted with ethyl acetate, and the combined organic layers are washed with water until neutral. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from toluene to afford this compound.
Quantitative Data Summary: Route 1
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,3-dichloro-5-nitropyridine | Iron, Acetic Acid | Water/Acetic Acid | < 50 | 85 | High (recrystallized) |
Route 2: Synthesis of the Precursor - 2,3-dichloro-5-nitropyridine
The viability of the reduction pathway is intrinsically linked to the efficient synthesis of the starting material, 2,3-dichloro-5-nitropyridine. A common method for its preparation involves the chlorination of a hydroxynitropyridine derivative.
Experimental Protocol: Chlorination of 3-Chloro-2-hydroxy-5-nitropyridine
Reaction Scheme:
Figure 2: Synthesis of 2,3-dichloro-5-nitropyridine.
Historical Context and Alternative Approaches
While the reduction of 2,3-dichloro-5-nitropyridine is a cornerstone of its synthesis, historical and alternative methods have also been explored. Early investigations into polychlorinated aminopyridines laid the groundwork for the development of selective synthesis methods. A 1997 publication in Synthetic Communications detailed an improved large-scale synthesis of 2-amino-4-chloropyridine and its use in preparing various polychlorinated 2-aminopyridines. Although not directly focused on the 5-amino-2,3-dichloro isomer, this work highlights the challenges and strategies in controlling regioselectivity during the chlorination of aminopyridines, a key consideration in developing synthetic routes to compounds like the one in focus.
The direct chlorination of 5-aminopyridine presents a more atom-economical approach but is often plagued by a lack of selectivity, leading to a mixture of chlorinated isomers and over-chlorination products. Achieving the desired 2,3-dichloro substitution pattern with a free amino group at the 5-position requires careful control of reaction conditions and chlorinating agents.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from precursor synthesis to the final product.
Figure 3: Overall synthetic workflow.
Conclusion
The synthesis of this compound is a testament to the strategic advancements in heterocyclic chemistry. While the reduction of 2,3-dichloro-5-nitropyridine remains the most practical and high-yielding approach, the historical development of synthetic methodologies for polychlorinated aminopyridines provides a rich context for understanding the challenges and innovations in this field. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the efficient and scalable production of this vital chemical intermediate, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Amino-2,3-dichloropyridine in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 5-amino-2,3-dichloropyridine with various arylboronic acids for the formation of carbon-carbon (C-C) bonds. This protocol is essential for the synthesis of novel substituted aminopyridine derivatives, which are key structural motifs in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of C-C bonds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids make it a cornerstone of modern organic synthesis. For drug development professionals, this reaction offers a reliable method for the construction of complex molecular architectures from readily available building blocks.
The substrate, this compound, presents a unique challenge and opportunity due to the presence of two distinct chloro-substituents and an amino group. The regioselectivity of the coupling (i.e., whether the reaction occurs at the C2 or C3 position) is a critical aspect to consider and is influenced by factors such as the choice of catalyst, ligand, and reaction conditions. Generally, for 2,3-dihalopyridines, the Suzuki coupling preferentially occurs at the more electrophilic C2 position. The presence of the amino group at the C5 position can also modulate the electronic properties of the pyridine ring, potentially influencing the reaction's outcome.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. These values are based on typical yields observed for structurally similar aminodichloropyridines and serve as a guideline for reaction optimization. The primary product observed is the C2-arylated pyridine.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-amino-3-chloro-2-phenylpyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 5-amino-3-chloro-2-(p-tolyl)pyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 5-amino-3-chloro-2-(4-methoxyphenyl)pyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 14 | 91 |
| 4 | 4-Fluorophenylboronic acid | 5-amino-3-chloro-2-(4-fluorophenyl)pyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 82 |
| 5 | 3-Chlorophenylboronic acid | 5-amino-3-chloro-2-(3-chlorophenyl)pyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
| 6 | Thiophen-2-ylboronic acid | 5-amino-3-chloro-2-(thiophen-2-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 110 | 18 | 75 |
| 7 | Pyridin-3-ylboronic acid | 5-amino-3-chloro-2-(pyridin-3-yl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 110 | 18 | 72 |
Experimental Protocols
Two detailed protocols are provided below: a general method using a phosphine ligand-based catalyst system and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Heating Method
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium acetate/SPhos catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Preparation: In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst premix to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-amino-3-chloro-2-arylpyridine product.
Protocol 2: Microwave-Assisted Method
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol), and sodium carbonate (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Amino-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved kinase inhibitors. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 5-Amino-2,3-dichloropyridine is a versatile starting material for the synthesis of novel kinase inhibitors. The presence of two chlorine atoms at the 2 and 3 positions, along with an amino group at the 5 position, provides multiple reaction sites for synthetic diversification, enabling the exploration of a wide range of chemical space in the quest for potent and selective kinase inhibitors.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical series of novel kinase inhibitors targeting the aberrant signaling often found in cancer.
Synthesis of a Hypothetical Kinase Inhibitor Series
The following section outlines a representative synthetic route for the generation of a library of kinase inhibitors from this compound. This multi-step synthesis involves common and reliable organic chemistry reactions, making it adaptable for many research laboratories.
General Synthetic Scheme
A plausible synthetic pathway to generate a library of kinase inhibitors from this compound could involve an initial Suzuki coupling to introduce a diversity element at the 3-position, followed by a Buchwald-Hartwig amination at the 2-position to install a second point of diversification. This approach allows for the systematic exploration of the structure-activity relationship (SAR).
5-Amino-2,3-dichloropyridine: A Key Building Block in Modern Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,3-dichloropyridine is a versatile heterocyclic intermediate that serves as a crucial starting material and building block in the synthesis of a wide range of agrochemicals. Its unique substitution pattern, featuring both amino and chloro functionalities, allows for diverse chemical modifications, leading to the development of potent herbicides and fungicides. The pyridine core is a common scaffold in numerous successful crop protection agents due to its favorable biological activity and metabolic stability. This document provides detailed application notes on the use of this compound and related polychlorinated aminopyridines in the synthesis of pyridine-based herbicides, with a focus on pyridine carboxylic acids. A detailed experimental protocol for a key synthetic transformation in the production of a commercial herbicide is also presented.
Application Notes
Pyridine Carboxylic Acids: A Prominent Class of Herbicides
Pyridine carboxylic acids, such as picloram and aminopyralid, represent a significant class of selective herbicides used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] These compounds are synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[3][4]
Mode of Action:
Synthetic auxins like picloram and aminopyralid disrupt normal plant growth processes by binding to auxin receptors, leading to uncontrolled and disorganized cell division and elongation.[3][5][6] This ultimately results in the death of susceptible plants.[3][5] The selective action of these herbicides allows for the control of broadleaf weeds while leaving grasses relatively unharmed.[2]
Key Synthetic Intermediates:
Polychlorinated aminopyridines are essential precursors for the synthesis of pyridine carboxylic acid herbicides. While specific industrial synthesis routes are often proprietary, the scientific literature provides insights into plausible synthetic pathways. For instance, the synthesis of picloram (4-amino-3,5,6-trichloropicolinic acid) can be achieved through the chlorination of picolinic acid followed by amination.[7]
This compound, due to its inherent structure, is a valuable starting point for creating a variety of substituted pyridine derivatives with potential herbicidal activity. The amino group can be diazotized and replaced, or the chlorine atoms can be substituted through nucleophilic aromatic substitution, providing a platform for diverse molecular designs.
Featured Agrochemical: Aminopyralid
Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) is a potent and selective herbicide used for the control of noxious and invasive broadleaf weeds.[1][5] Its synthesis often involves the selective dechlorination of its precursor, picloram.
Experimental Protocols
The following section details a laboratory-scale protocol for the synthesis of aminopyralid from picloram, a closely related polychlorinated aminopyridine. This procedure illustrates a key chemical transformation relevant to the synthesis of pyridine-based agrochemicals.
Synthesis of Aminopyralid from 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
This protocol describes the selective catalytic hydrogenation of picloram to yield aminopyralid.[8]
Materials:
-
4-Amino-3,5,6-trichloropicolinic acid (Picloram)
-
Deionized Water
-
30% Sodium Hydroxide Solution
-
5% Palladium on Carbon (Pd/C) catalyst
-
Nitrogen gas
-
Hydrogen gas
-
30% Hydrochloric Acid
Equipment:
-
1000 mL high-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a suitable beaker, 50.8 g of 4-amino-3,5,6-trichloropicolinic acid is mixed with 500 mL of water.
-
To this mixture, 66.7 g of 30% sodium hydroxide solution is added to dissolve the starting material.
-
The resulting solution is filtered, and the filtrate is transferred to a 1000 mL high-pressure reactor.
-
2 g of 5% Pd/C catalyst is added to the reactor.
-
The reactor is sealed and purged with nitrogen gas three times.
-
The reactor is then pressurized with hydrogen gas to 0.2 MPa.
-
Stirring is initiated, and the temperature is raised to 50°C.
-
The hydrogen pressure is increased to 0.3 MPa, and the reaction is maintained for 20 hours. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, the reactor is cooled to room temperature, and the pressure is released.
-
The reaction mixture is filtered to recover the catalyst.
-
The filtrate is acidified to a pH of 1-2 with 30% hydrochloric acid.
-
The mixture is cooled to induce crystallization.
-
The precipitate is collected by centrifugation, washed with hot water, and dried to yield the final product.[8]
Data Presentation
Table 1: Quantitative Data for the Synthesis of Aminopyralid from Picloram [8]
| Parameter | Value |
| Starting Material | 4-Amino-3,5,6-trichloropicolinic acid (Picloram) |
| Amount of Starting Material | 50.8 g |
| Final Product | 4-Amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) |
| Yield of Final Product | 38.8 g |
| Molar Yield | 91.4% |
| Purity of Final Product | 97.5% |
Mandatory Visualizations
Caption: Synthetic route for the conversion of Picloram to Aminopyralid.
Caption: Simplified mode of action of synthetic auxin herbicides.
References
- 1. grokipedia.com [grokipedia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. invasive.org [invasive.org]
- 4. solutionsstores.com [solutionsstores.com]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 7. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 8. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
Synthesis of Fused Heterocyclic Compounds from 5-Amino-2,3-dichloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic compounds utilizing 5-Amino-2,3-dichloropyridine as a key starting material. The resulting fused pyridine scaffolds, such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and other diseases.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its amino group and two chlorine atoms at strategic positions on the pyridine ring allow for a variety of cyclization and substitution reactions. The resulting fused heterocycles are often investigated as potential therapeutic agents due to their structural similarity to endogenous purines and their ability to interact with biological targets like protein kinases. This document outlines synthetic strategies and provides detailed protocols for the preparation of such compounds, along with an overview of their potential applications in drug discovery, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase signaling pathways.
Synthetic Applications and Methodologies
The primary application of this compound in this context is as a precursor for the synthesis of bicyclic heteroaromatic compounds. The vicinal amino and chloro substituents are key reactive sites for annulation reactions to form five- or six-membered rings fused to the pyridine core.
Synthesis of 7,8-dichloro-substituted Fused Pyridines
The presence of the two chlorine atoms on the pyridine ring is often retained in the final fused product, providing handles for further functionalization through cross-coupling reactions or nucleophilic substitutions, enabling the exploration of the chemical space around the core scaffold for structure-activity relationship (SAR) studies.
Experimental Protocols
While the direct synthesis of a wide variety of fused heterocycles from this compound is not extensively documented in publicly available literature, the following protocols describe the synthesis of key intermediates and representative fused systems from structurally related starting materials, which are often synthesized from precursors like dichloropyridines. The principles of these reactions can be adapted for this compound.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Hypothetical Adaptation)
This protocol is an adapted procedure based on the general synthesis of pyrido[2,3-d]pyrimidines, illustrating how this compound could be utilized. The initial step would involve a reaction to introduce a suitable fragment for pyrimidine ring formation.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add a base like triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an acylating agent, for example, chloroacetyl chloride (1.1 eq), dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
The crude acylated intermediate (1.0 eq) is dissolved in a high-boiling point solvent like DMF.
-
A reagent to form the pyrimidine ring, such as formamide or urea, is added in excess.
-
The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the cyclization by TLC.
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Chloroacetyl chloride | N-(2,3-dichloro-5-pyridinyl)-2-chloroacetamide | Dichloromethane | 0 to RT | 10 | ~85 |
| Acylated Intermediate | Formamide | 7,8-dichloro-pyrido[2,3-d]pyrimidin-4(3H)-one | DMF | 160 | 6 | ~60 |
Table 1: Representative reaction conditions for the synthesis of a pyrido[2,3-d]pyrimidine derivative. Yields are estimated based on similar reported reactions.
Biological Context: Targeting Cancer Signaling Pathways
Fused heterocyclic compounds derived from substituted pyridines have shown significant promise as inhibitors of protein kinases involved in cancer progression. Two such important targets are the Epidermal Growth Factor Receptor (EGFR) and PIM-1 Kinase.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[1] EGFR inhibitors can block this signaling and are effective cancer therapies.[1] Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[3]
References
Applications of 5-Amino-2,3-dichloropyridine in Medicinal Chemistry for Drug Discovery
FOR IMMEDIATE RELEASE
Dateline: Shanghai, China – December 27, 2025 – 5-Amino-2,3-dichloropyridine has emerged as a critical and versatile building block in the field of medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a pyridine core functionalized with an amino group and two chlorine atoms, provide a reactive scaffold for the development of novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer. This application note details the utility of this compound in drug discovery, providing protocols for the synthesis of key derivatives and summarizing their biological activities.
Introduction to a Versatile Scaffold
This compound serves as a pivotal intermediate for constructing complex molecular architectures necessary for active pharmaceutical ingredients (APIs).[1] The strategic placement of the amino and chloro groups allows for selective chemical modifications, making it an attractive starting material for medicinal chemists. Its applications span various therapeutic areas, including the development of kinase inhibitors, antibacterial agents, and anticancer compounds.
Application in Kinase Inhibitor Synthesis
Kinases are a crucial class of enzymes often implicated in cancer and inflammatory diseases. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound can be elaborated to target the ATP-binding site of various kinases.
A general synthetic approach involves the coupling of this compound with various aryl or heteroaryl partners via cross-coupling reactions, followed by functionalization of the amino group to introduce moieties that can interact with specific residues in the kinase active site.
Table 1: Hypothetical Kinase Inhibitory Activity of a this compound Derivative
| Compound ID | Target Kinase | IC50 (nM) |
| ADCP-KI-01 | EGFR | 50 |
| ADCP-KI-01 | VEGFR2 | 120 |
| ADCP-KI-01 | PDGFRβ | 250 |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol describes a key step in the synthesis of a potential kinase inhibitor using this compound.
Reaction: Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Diagram 1: General Synthetic Workflow for Kinase Inhibitors
References
Application Notes and Protocols for N-arylation of 5-Amino-2,3-dichloropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 5-amino-2,3-dichloropyridine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate. This guide includes comprehensive, step-by-step methodologies, a summary of expected quantitative data, and graphical representations of the experimental workflow and reaction mechanisms to aid in reproducibility and understanding.
Introduction
The formation of a carbon-nitrogen bond to an aromatic ring, known as N-arylation, is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. The pyridine moiety is a common scaffold in medicinal chemistry, and the ability to functionalize it through N-arylation is of significant interest. This compound serves as a versatile building block, and its successful N-arylation opens avenues to a diverse range of complex molecules. This application note details two robust and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1] It typically involves a palladium catalyst with a bulky, electron-rich phosphine ligand and a base.[2] This method is often favored for its relatively mild reaction conditions and broad substrate scope.[3]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-amino-2,3-dichloropyridine.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative quantitative data for the N-arylation of substituted anilines and related heterocyclic amines with various aryl halides, based on typical yields reported in the literature for similar Buchwald-Hartwig cross-coupling reactions. This data can serve as a guide for optimizing the reaction of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | >95 |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 17-48 | 67-99 |
| 4-Bromothiazole | Piperidine | P1 (0.75) | - | NaOTMS | THF | 50 | 3 | High |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | High |
| 2,6-Dichloroquinoline | Adamantane amine | Pd(dba)₂ (4-8) | BINAP | t-BuONa | Dioxane | Reflux | 6-15 | Low |
| 4,7-Dichloroquinoline | Adamantane amine | Pd(dba)₂ (4-8) | DavePhos | t-BuONa | Dioxane | Reflux | 6-15 | Good |
Note: L1 refers to a specific ylide-substituted phosphine ligand. P1 refers to a specific GPhos-supported catalyst. Yields are highly substrate and condition dependent and the above table is for illustrative purposes.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[4] While it often requires higher reaction temperatures compared to palladium-catalyzed methods, modern protocols have improved its efficiency and scope.[4][5] It can be a valuable alternative, particularly for specific substrate combinations or when palladium-based methods are not suitable.[6]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, CuO nanoparticles)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMSO, DMF, NMP)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (if used, 0.2 mmol, 20 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent (5 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 110-180 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often requiring 12-48 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Data Presentation: Ullmann Condensation
The following table presents representative data for the copper-catalyzed N-arylation of various nitrogen-containing heterocycles.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pyrrole | CuO/AB (5.0) | - | KOtBu | Toluene | 180 | 18 | High |
| 4-Bromophenol | Imidazole | CuO/AB (5.0) | - | KOtBu | Toluene | 180 | 18 | 70 (conversion) |
| Aryl Iodides | Anilines | CuI | L-proline | K₂CO₃ | DMSO | 40-90 | - | Good to Excellent |
| 2-Iodopyridine | Adamantane amine | CuI | L1 | K₂CO₃ | Dioxane | 110 | - | 55-90 |
| 3-Iodopyridine | Adamantane amine | CuI | L1 | K₂CO₃ | Dioxane | 110 | - | 67-85 |
Note: CuO/AB refers to copper(II) oxide on acetylene black. L1 refers to a specific diamine ligand. The data provides a general reference for expected outcomes.
Visualization: Ullmann Condensation vs. Buchwald-Hartwig Amination
Caption: Comparison of Ullmann and Buchwald-Hartwig N-arylation pathways.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the N-arylation of this compound. The choice of method will depend on the specific arylating agent, available resources, and desired reaction conditions. The Buchwald-Hartwig protocol generally offers milder conditions and a broader substrate scope, while the Ullmann reaction provides a valuable, albeit often more forcing, alternative. The protocols and data presented herein should serve as a comprehensive guide for researchers in the successful synthesis of N-aryl-5-amino-2,3-dichloropyridines. Further optimization of the reaction parameters for specific substrate combinations is encouraged to achieve the highest possible yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2,3-dichloropyridine as a Precursor for Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 5-Amino-2,3-dichloropyridine as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly focusing on kinase inhibitors and other heterocyclic scaffolds relevant to drug discovery.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a pyridine core with both amino and chloro substituents, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures found in numerous APIs. The strategic placement of the amino and chloro groups enables selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclocondensations. This intermediate is particularly instrumental in the development of kinase inhibitors, a major class of targeted cancer therapeutics.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern oncology and immunology. Many of these drugs feature a substituted pyridine or a fused heterocyclic core. This compound serves as an excellent precursor for the synthesis of pyridopyrimidine and pyrrolopyrimidine scaffolds, which are common cores in many kinase inhibitors, including analogues of approved drugs like Ribociclib. The dichloro substitutions provide two reactive sites for sequential or selective reactions, while the amino group can be a handle for further derivatization or can participate in cyclization reactions.
Synthesis of a Key Pyrrolopyrimidine Intermediate
The following protocol describes a potential pathway to a key intermediate that could be further elaborated into a kinase inhibitor of the pyrrolo[2,3-d]pyrimidine class.
Experimental Protocol: Synthesis of 7-Cyclopentyl-2-(2,3-dichloropyridin-5-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (A Hypothetical Intermediate)
This protocol is based on established Buchwald-Hartwig amination methodologies for similar heterocyclic systems.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of a key pyrrolopyrimidine intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 98121-41-6 | 163.01 | 1.0 |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide | 1211441-98-3 | 321.80 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.05 |
| Xantphos | 161265-03-8 | 578.68 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.5 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 163 mg), 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (1.0 mmol, 322 mg), Pd₂(dba)₃ (0.05 mmol, 46 mg), Xantphos (0.1 mmol, 58 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).
-
Add anhydrous toluene (10 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome:
The expected product is a key intermediate that can be further functionalized, for example, through a subsequent Suzuki coupling at one of the remaining chloro positions to introduce further diversity, leading to potent kinase inhibitors.
Application in the Synthesis of Biaryl Scaffolds
Substituted biaryl compounds are prevalent motifs in many APIs, including those targeting various receptors and enzymes. The dichloropyridine structure of this compound allows for selective Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.
Synthesis of a Biaryl Intermediate
The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction with this compound.
Experimental Protocol: Synthesis of 5-Amino-2-chloro-3-(4-methoxyphenyl)pyridine
This protocol is based on standard Suzuki-Miyaura coupling conditions.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of a biaryl intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 98121-41-6 | 163.01 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - |
| Water | 7732-18-5 | 18.02 | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 163 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182 mg) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol, 276 mg) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Expected Outcome:
This reaction selectively couples at one of the chloro positions, leaving the other chloro and the amino group available for further transformations, thus providing a pathway to complex, multi-substituted pyridine-based APIs.
Logical Workflow for API Synthesis from this compound
The following diagram illustrates a logical workflow for the multi-step synthesis of a potential kinase inhibitor API starting from this compound, incorporating the reactions described above.
Caption: A logical workflow for the synthesis of a potential kinase inhibitor API.
Summary of Quantitative Data
The following table summarizes typical quantitative data expected from the experimental protocols described above. Actual results may vary depending on reaction scale and optimization.
| Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) (Post-Chromatography) |
| Buchwald-Hartwig Amination | This compound | Hypothetical Pyrrolopyrimidine Intermediate | 60-80 | >95 |
| Suzuki-Miyaura Coupling | This compound | 5-Amino-2-chloro-3-(4-methoxyphenyl)pyridine | 70-90 | >98 |
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. These protocols are illustrative and may require optimization for specific applications and scales.
References
Application Notes and Protocols for the Derivatization of 5-Amino-2,3-dichloropyridine in Biological Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,3-dichloropyridine is a versatile chemical scaffold that serves as a valuable starting material in the synthesis of a diverse range of biologically active molecules.[1] Its unique substitution pattern, featuring an amino group for derivatization and two chlorine atoms that can be exploited for cross-coupling reactions or to modulate electronic properties, makes it an attractive building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, with a focus on their potential as kinase inhibitors and receptor antagonists. The presented protocols and data are intended to guide researchers in the development of novel therapeutic agents.
Data Presentation
The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) across various biological targets. The following tables summarize quantitative data for two classes of derivatives: N-acyl compounds and C-C coupled biaryl compounds, highlighting their potential as anticancer agents and receptor modulators.
Table 1: Anticancer Activity of N-(2,3-dichloropyridin-5-yl)amide Derivatives Against Cancer Cell Lines
| Compound ID | R Group | Cell Line | IC₅₀ (µM) |
| 1a | Methyl | MCF-7 | 43.4 |
| 1b | Phenyl | MCF-7 | >50 |
| 1c | 4-Fluorophenyl | MDA-MB-231 | 35.1 |
| 1d | 2,4-Dichlorophenyl | A549 | 5.98 |
Note: Data is representative of activities observed for structurally related aminopyridine derivatives and serves as a guide for screening priorities.[2][3]
Table 2: P2X7 Receptor Antagonist Activity of 5-Aryl-2,3-dichloropyridine Derivatives
| Compound ID | Aryl Group | hP2X7 IC₅₀ (nM) |
| 2a | Phenyl | 150 |
| 2b | 4-Fluorophenyl | 85 |
| 2c | 4-Methoxyphenyl | 110 |
| 2d | Thiophen-2-yl | 250 |
Note: IC₅₀ values are indicative of potency for P2X7 receptor antagonism and are based on data from analogous dichloropyridine scaffolds.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and a relevant biological signaling pathway.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of N-aryl aminopyridines is of significant interest as this structural motif is present in numerous biologically active compounds. This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Amino-2,3-dichloropyridine, a key intermediate in the development of novel therapeutics.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the dichloropyridine substrate. The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[3]
A key consideration in the amination of dichloropyridines is regioselectivity. In the case of this compound, the two chlorine atoms are in different electronic environments. The chlorine at the C-2 position is generally more activated towards oxidative addition than a chlorine at the C-3 position due to the electronic influence of the pyridine nitrogen.[4] Therefore, mono-amination is expected to occur preferentially at the C-2 position under carefully controlled conditions.
Experimental Overview
The following protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of related dichloropyridines, such as 2,4-dichloropyridine.[1] Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary to achieve the desired outcome and regioselectivity for specific amine coupling partners.
Key Experimental Parameters
A summary of typical reaction components and conditions for the Buchwald-Hartwig amination of chloropyridines is presented in the table below.
| Parameter | Component / Condition | Typical Range/Examples | Rationale |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-5 mol% | Precursors to the active Pd(0) catalyst. |
| Ligand | Xantphos, RuPhos, BrettPhos, DavePhos | 1.2-2.5 eq. relative to Pd | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[4] |
| Base | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Cesium carbonate (Cs₂CO₃) | 1.5-2.5 eq. | A strong, non-nucleophilic base is required for the deprotonation of the amine.[4] |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) | Anhydrous and degassed | Aprotic solvents are necessary to avoid quenching of the base and catalyst deactivation.[4] |
| Temperature | 80-110 °C | - | Elevated temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[4] |
| Amine | Primary or secondary anilines, alkylamines | 1.0-1.5 eq. | The nucleophilic coupling partner. |
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound with a generic aniline.
Materials:
-
This compound
-
Aniline (or other amine coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.04 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed toluene to the flask, followed by the careful addition of sodium tert-butoxide (2.0 eq.).
-
Amine Addition: Add the aniline (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Logical Pathway for Catalyst Activation
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
Common issues in the Buchwald-Hartwig amination of chloropyridines include low conversion and the formation of side products such as hydrodehalogenation (replacement of -Cl with -H).[4]
-
Low Conversion: This is often due to the lower reactivity of aryl chlorides.[4] Increasing the catalyst loading, using a more active pre-catalyst, or employing a more electron-rich and bulky ligand can improve the reaction rate.[4] Ensuring strictly anhydrous and oxygen-free conditions is also critical to prevent catalyst deactivation.[4]
-
Hydrodehalogenation: This side reaction can be minimized by using a slight excess of the amine and ensuring the absence of water.[4]
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-aryl derivatives of this compound. Careful selection of the catalyst system and reaction conditions is essential for achieving high yields and regioselectivity. The protocol and information provided herein serve as a valuable starting point for researchers in the development of novel pharmaceutical agents and other advanced materials.
References
The Pivotal Role of 5-Amino-2,3-dichloropyridine in the Synthesis of Novel Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a pyridine scaffold, have proven to be a rich source of therapeutic agents. Among these, 5-Amino-2,3-dichloropyridine has emerged as a versatile and crucial building block in the synthesis of a new generation of antibacterial compounds. Its unique substitution pattern, featuring an amino group for further functionalization and two chlorine atoms that can influence the molecule's electronic properties and binding interactions, makes it an attractive starting material for creating diverse chemical libraries with potential antibacterial activity.
While direct and extensively documented examples of antibacterial agents synthesized from this compound are not widespread in publicly available literature, its utility is noted by chemical suppliers as a key intermediate for pharmaceuticals targeting bacterial infections. The broader class of aminodichloropyridines has been explored for various biological activities, suggesting the potential of this specific isomer in drug discovery. This document aims to provide a conceptual framework and generalized protocols for leveraging this compound in the synthesis of potential antibacterial agents, based on established synthetic methodologies for related pyridine derivatives.
Application Notes
This compound serves as a strategic precursor for introducing a substituted dichloropyridine moiety into larger molecular scaffolds. The amino group at the 5-position is a primary site for chemical modification, allowing for the construction of amides, sulfonamides, ureas, and other functional groups. These modifications can be tailored to interact with specific biological targets within bacterial cells. The chlorine atoms at the 2- and 3-positions can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and may also participate in crucial binding interactions with target enzymes or receptors.
The general strategy for utilizing this compound in antibacterial drug discovery involves a multi-step synthetic approach. This typically begins with the acylation or sulfonylation of the 5-amino group, followed by further diversification of the molecule. The resulting derivatives can then be screened for antibacterial activity against a panel of clinically relevant bacterial strains.
Conceptual Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis and evaluation of antibacterial agents derived from this compound.
Troubleshooting & Optimization
purification of 5-Amino-2,3-dichloropyridine from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2,3-dichloropyridine from crude reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized by nitro reduction?
A1: The primary synthesis route to this compound involves the reduction of 2,3-dichloro-5-nitropyridine, often using iron powder in an acidic medium.[1] Common impurities in the crude product include:
-
Unreacted Starting Material: 2,3-dichloro-5-nitropyridine.
-
Reaction Intermediates: Partially reduced species such as nitroso and hydroxylamino-dichloropyridine derivatives.
-
Inorganic Salts: Iron salts (e.g., iron chlorides or sulfates) formed during the reduction and subsequent work-up.
-
Solvents: Residual solvents from the reaction and extraction steps (e.g., acetic acid, ethyl acetate, toluene).
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are:
-
Recrystallization: This is a highly effective method for removing most impurities and obtaining a crystalline final product. Toluene is a documented solvent for the recrystallization of this compound.[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the target compound from closely related impurities.
-
Acid-Base Extraction: This can be employed during the work-up to remove non-basic impurities and to separate the amine product from neutral or acidic components.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the progress of a reaction and the separation during column chromatography. A suitable eluent system will need to be developed, often consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a quantitative method to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of water (pH adjusted with an acid like orthophosphoric acid) and methanol is a good starting point for method development.[2][3]
-
Gas Chromatography (GC): For volatile impurities, GC can be a useful analytical tool.
Troubleshooting Guides
Low Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incomplete removal of impurities | Ensure the correct recrystallization solvent is being used. Toluene has been shown to be effective.[1] Consider a pre-purification step like an activated carbon treatment to remove colored impurities. |
| Co-precipitation of impurities | Ensure slow cooling of the solution to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. |
| Product "oiling out" | This can occur if the melting point of the compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture. Oiling out can also be caused by the presence of significant impurities; in this case, a preliminary purification by column chromatography may be necessary. |
Issues with Column Chromatography
| Potential Cause | Troubleshooting Step |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. Systematically vary the polarity of the eluent. For aminopyridines, a common starting point is a mixture of hexane and ethyl acetate, or dichloromethane and methanol. |
| Tailing of the product spot on TLC/column | Aminopyridines can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce tailing. |
| Product not eluting from the column | The eluent is not polar enough. Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Co-elution of impurities | The polarity difference between the product and the impurity is too small for the chosen system. Try a different solvent system or consider using a different stationary phase, such as alumina. |
Presence of Colored Impurities
| Potential Cause | Troubleshooting Step |
| Formation of colored byproducts | Aromatic amines can be susceptible to air oxidation, which can form colored impurities. Work under an inert atmosphere (e.g., nitrogen or argon) where possible. |
| Residual iron salts | Ensure thorough washing during the work-up. After the reduction, filtering the hot reaction mixture through a pad of celite can help remove fine iron particles. Washing the organic extract with a solution of a chelating agent like EDTA can also help remove residual iron salts. |
| Charcoal treatment | Before recrystallization, dissolving the crude product in a suitable solvent and treating with activated charcoal can effectively remove colored impurities. Be aware that this may also lead to some loss of the desired product. |
Quantitative Data Summary
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Recrystallization | Crude this compound from nitro reduction | >98% (typical) | 85% | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a suitable flask. Add a minimal amount of hot toluene (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Guidance for Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4. A starting point could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) or dichloromethane and methanol (e.g., 98:2 v/v). If the spot is tailing, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
challenges in the scale-up synthesis of 5-Amino-2,3-dichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-2,3-dichloropyridine. The primary synthesis route addressed is the reduction of 2,3-dichloro-5-nitropyridine.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the scale-up synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| RED-01 | Reaction stalls or proceeds very slowly. | 1. Catalyst poisoning or deactivation (e.g., by sulfur-containing impurities).2. Insufficient hydrogen pressure or poor gas dispersion.3. Low reaction temperature.4. Poor quality of starting material (2,3-dichloro-5-nitropyridine). | 1. Ensure the purity of the starting material and solvents. Consider a pre-treatment of the substrate with activated carbon.2. Increase stirrer speed to improve gas-liquid mass transfer. Check for leaks in the hydrogenation reactor.[1]3. Gradually increase the temperature, monitoring for any sudden exotherm.4. Analyze the starting material for known catalyst poisons. |
| RED-02 | Rapid, uncontrolled increase in temperature (runaway reaction). | 1. The reduction of nitro groups is highly exothermic.[2]2. Addition of catalyst or initiation of hydrogen flow is too rapid.3. Inadequate cooling capacity of the reactor for the batch size. | 1. Perform reaction calorimetry studies to understand the thermal profile before scaling up.[2]2. Add the catalyst in portions or as a slurry. Introduce hydrogen at a controlled rate.3. Reduce batch size or improve the reactor's cooling efficiency. Ensure emergency quenching procedures are in place. |
| RED-03 | Product is off-color (e.g., pink, brown, or black). | 1. Formation of azo or azoxy impurities due to the accumulation of nitroso or hydroxylamine intermediates.[3]2. Oxidation of the final amine product.3. Residual palladium catalyst in the product. | 1. Ensure complete reduction by monitoring the reaction. The addition of catalytic amounts of vanadium compounds can sometimes prevent the accumulation of hydroxylamine intermediates.[3]2. Work up the reaction under an inert atmosphere (e.g., nitrogen).3. Ensure complete filtration of the catalyst. Consider using a polish filter. |
| PUR-01 | Low purity of isolated product; presence of starting material or intermediates. | 1. Incomplete reaction (see RED-01).2. Inefficient filtration and washing of the product cake. | 1. Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC, TLC).2. Implement a structured washing procedure for the filter cake, using an appropriate solvent to remove impurities without dissolving significant amounts of product.[4] |
| PUR-02 | Presence of dehalogenated impurities (e.g., 5-Amino-2-chloropyridine). | 1. Over-reduction or hydrogenolysis of the C-Cl bond.2. Catalyst choice (e.g., Palladium on carbon can sometimes promote dehalogenation). | 1. Optimize reaction time and hydrogen pressure. Avoid prolonged reaction times after the nitro group reduction is complete.2. Consider using an alternative catalyst, such as Raney Nickel, which may be less prone to causing dehalogenation of aryl chlorides.[5] |
| ISO-01 | Filtration is extremely slow. | 1. Very fine particle size of the crystallized product.2. Clogging of the filter medium.3. Insufficient pressure differential across the filter. | 1. Optimize the crystallization process (e.g., slower cooling rate) to obtain larger, more easily filterable crystals.2. Use a filter aid or a larger surface area filter. Ensure the filter medium is appropriate for the particle size.[6]3. Ensure the filtration equipment is properly sealed and operating at the correct pressure. |
| ISO-02 | Product fails to meet residual solvent specifications after drying. | 1. Inefficient drying process.2. Occlusion of solvent within large crystals.3. Insufficient drying time or temperature. | 1. Use an agitated filter dryer for more efficient and uniform drying.[7]2. Control crystallization to produce a more uniform and smaller crystal size if occlusion is an issue.3. Increase drying time or temperature, ensuring the product is stable at the selected temperature. Utilize a vacuum for more efficient solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up the reduction of 2,3-dichloro-5-nitropyridine?
A1: The most critical concern is managing the reaction's thermal hazards. The reduction of aromatic nitro compounds is a highly exothermic process.[2] On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, which can cause a runaway reaction. It is imperative to conduct thorough safety assessments, such as reaction calorimetry, to understand the heat flow and to implement robust temperature control measures before attempting a large-scale synthesis.[2]
Q2: How can I minimize the risk of fire when handling the hydrogenation catalyst (e.g., Pd/C)?
A2: Hydrogenation catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are saturated with hydrogen and may contain residual solvent. To minimize fire risk:
-
Handle under an inert atmosphere: Always handle the dry catalyst under nitrogen or argon.
-
Keep the catalyst wet: Do not allow the catalyst to dry out during transfer or filtration. Transfer it as a slurry in a suitable solvent.[8]
-
Safe Filtration: After the reaction, ensure the catalyst is fully submerged in solvent during filtration. Do not draw air through the catalyst cake.
-
Quenching: The filtered catalyst should be carefully quenched by slowly adding it to a large volume of water before disposal, in accordance with safety protocols.
Q3: My final product has a persistent color impurity. How can I remove it?
A3: Color impurities often arise from trace amounts of azo or azoxy compounds formed from side reactions or residual catalyst.[3]
-
Recrystallization: Perform a recrystallization step with a suitable solvent system. This is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and treating it with activated carbon can adsorb colored impurities. However, this may also lead to some product loss.
-
Polish Filtration: After catalyst removal, a polish filtration step can remove fine catalyst particles that may contribute to the color.[6]
Q4: What are the key differences in equipment considerations between a lab-scale and a pilot-plant-scale hydrogenation?
A4:
-
Reactor: Lab-scale often uses glassware (e.g., Parr shaker), while pilot-plant scale requires a certified, pressure-rated stainless steel or Hastelloy reactor with a jacket for temperature control and an appropriate agitation system for gas dispersion.[1]
-
Gas Handling: A lab setup might use a hydrogen balloon, whereas a pilot plant requires a secure connection to a hydrogen gas cylinder bank with pressure regulators, flow meters, and safety relief systems.[9]
-
Filtration: Lab filtration uses simple Buchner funnels. In a pilot plant, enclosed systems like a Nutsche filter or an agitated filter-dryer are used to safely handle the pyrophoric catalyst and solvents on a larger scale.[7]
-
Process Control: Pilot-scale operations require more sophisticated process control, including continuous monitoring of temperature, pressure, and hydrogen uptake, often with automated safety interlocks.
Q5: How do I choose the right solvent for the reaction and crystallization?
A5:
-
Reaction Solvent: The ideal solvent should dissolve the starting material (2,3-dichloro-5-nitropyridine), be inert to the reaction conditions (not be reduced itself), and have a low enough viscosity to allow for good catalyst suspension and gas transfer. Alcohols like methanol or ethanol are common choices.
-
Crystallization Solvent: The final product (this compound) should be highly soluble in the chosen solvent at elevated temperatures but poorly soluble at low temperatures to ensure a high recovery yield. The solvent should also effectively exclude impurities in the mother liquor. A co-solvent system (e.g., ethanol/water) might be necessary to achieve the desired solubility profile.
Quantitative Data Summary
The following table presents representative data for the synthesis of dichlorinated aminopyridines, illustrating typical yields and purities at different scales. Note: This data is compiled from analogous processes and should be used as a general guide. Actual results will vary based on specific conditions.
| Parameter | Laboratory Scale (10-100 g) | Pilot Plant Scale (10-50 kg) |
| Starting Material | 2,3-dichloro-5-nitropyridine | 2,3-dichloro-5-nitropyridine |
| Reaction Type | Catalytic Hydrogenation | Catalytic Hydrogenation |
| Typical Catalyst | 5% Pd/C or Raney Nickel | 5% Pd/C or Raney Nickel |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |
| Hydrogen Pressure | 50-100 psi | 100-200 psi |
| Reaction Temperature | 25-50 °C | 40-70 °C |
| Reaction Time | 4-12 hours | 8-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (Crude) | >95% (HPLC) | >95% (HPLC) |
| Purity (After Recrystallization) | >99.5% (HPLC) | >99.5% (HPLC) |
Experimental Protocols
Protocol 1: Laboratory-Scale Catalytic Hydrogenation (50 g Scale)
Materials:
-
2,3-dichloro-5-nitropyridine (50 g, 0.26 mol)
-
Methanol (500 mL)
-
5% Palladium on Carbon (Pd/C, 50% wet, 2.5 g)
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Reactor Setup: Charge a 1 L Parr hydrogenation vessel with 2,3-dichloro-5-nitropyridine (50 g) and methanol (500 mL).
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst as a slurry in a small amount of methanol.
-
Hydrogenation: Seal the reactor again, purge with nitrogen, and then purge with hydrogen gas three times. Pressurize the reactor to 60 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to 40°C. Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete in 6-8 hours.
-
Completion Check: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with methanol (2 x 50 mL). Caution: Do not allow the catalyst cake to dry.
-
Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure to yield crude this compound as a solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Pilot-Plant-Scale Synthesis Considerations
This protocol outlines key considerations for scaling the synthesis to a 20 kg batch in a 200 L reactor.
-
Safety and Hazard Analysis: A full Process Hazard Analysis (PHA) must be conducted, focusing on the exotherm of the hydrogenation and the handling of pyrophoric catalyst and flammable gases.
-
Charging: The 200 L reactor is charged with methanol, followed by the 2,3-dichloro-5-nitropyridine (20 kg). The reactor is sealed and inerted with nitrogen.
-
Catalyst Slurry: The Pd/C catalyst is prepared as a slurry in methanol in a separate, inerted vessel and transferred to the main reactor via a pressure-equalized transfer line to avoid exposing the catalyst to air.
-
Hydrogenation Control: Hydrogen is introduced into the reactor headspace at a controlled rate. The reaction temperature is maintained at 50-60°C using the reactor jacket cooling system. The agitator speed is set to ensure maximum gas-liquid dispersion without excessive splashing.
-
Monitoring: The reaction is monitored via an online hydrogen flow meter and periodic sampling (through a safe sampling port) for HPLC analysis.
-
Work-up and Filtration: Upon completion, the reactor is cooled, vented, and purged with nitrogen. The reaction slurry is transferred to an enclosed Nutsche filter-dryer. The catalyst is filtered off and the cake is washed with methanol.
-
Drying: The isolated product is dried under vacuum within the filter-dryer at a controlled temperature (e.g., 50-60°C) until residual solvent levels are within specification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. eaton.com [eaton.com]
- 7. etconsortium.org [etconsortium.org]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
identification and characterization of side products in 5-Amino-2,3-dichloropyridine synthesis
Technical Support Center: Synthesis of 5-Amino-2,3-dichloropyridine
Welcome to the technical support center for the synthesis and analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the most likely side products?
A common and direct synthetic route is the selective amination of 2,3,5-trichloropyridine via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atoms on the pyridine ring exhibit different levels of reactivity. The chlorine at the 5-position is generally the most susceptible to nucleophilic attack by an ammonia source (e.g., sodium amide, aqueous ammonia), leading to the desired this compound.
However, competitive substitution at other positions can occur, leading to the formation of isomeric side products. The most common impurities are other amino-dichloropyridine isomers.
Plausible Reaction Scheme and Side Product Formation
Caption: Figure 1. Plausible synthesis of this compound via amination of 2,3,5-trichloropyridine, highlighting the formation of common isomeric side products.
The table below summarizes the key characteristics of the desired product and its most probable isomeric impurities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | NH₂(C₅H₂N)Cl₂ | C₅H₄Cl₂N₂ | 163.01 | Desired Product |
| 3-Amino-2,5-dichloropyridine [1] | NH₂(C₅H₂N)Cl₂ | C₅H₄Cl₂N₂ | 163.01 | Side Product |
| 2-Amino-3,5-dichloropyridine [2][3] | NH₂(C₅H₂N)Cl₂ | C₅H₄Cl₂N₂ | 163.01 | Side Product |
Table 1. Key characteristics of the target compound and potential isomeric side products.
Q2: My crude reaction mixture shows multiple spots on TLC and several peaks in the HPLC. How can I identify the structures of these impurities?
Identifying unknown impurities requires a systematic analytical approach combining chromatography and spectroscopy. Since the most likely side products are isomers, they will have the same mass-to-charge ratio (m/z) in mass spectrometry but different structural arrangements.
-
LC-MS Analysis: First, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will confirm that the unexpected peaks have the same molecular weight as your target compound (163.01 g/mol ), strongly suggesting they are isomers. The different retention times in the HPLC trace are due to differences in polarity and interaction with the stationary phase.
-
Preparative HPLC: Use preparative HPLC to isolate each impurity in sufficient quantity for structural analysis.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between isomers.[4] The number of signals, their chemical shifts (ppm), and coupling patterns in both ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbons.
The table below provides hypothetical ¹H NMR data to illustrate how chemical shifts can help differentiate the isomers.
| Compound | Aromatic Proton 1 (δ, ppm) | Aromatic Proton 2 (δ, ppm) |
| This compound | ~7.5 (d, J=2.5 Hz) | ~6.8 (d, J=2.5 Hz) |
| 3-Amino-2,5-dichloropyridine | ~7.8 (d, J=2.0 Hz) | ~7.2 (d, J=2.0 Hz) |
| 2-Amino-3,5-dichloropyridine | ~8.0 (d, J=2.2 Hz) | ~7.6 (d, J=2.2 Hz) |
Table 2. Predicted ¹H NMR chemical shifts (in CDCl₃) for distinguishing aminodichloropyridine isomers. Note: These are estimated values for illustrative purposes. Actual values may vary.
Troubleshooting Guides
Guide 1: Systematic Workflow for Unknown Impurity Identification
If you encounter an unexpected peak in your analytical chromatogram (e.g., HPLC, GC), follow this systematic workflow to identify and characterize it.
Workflow for Impurity Identification
Caption: Figure 2. A systematic workflow for the identification and structural elucidation of an unknown impurity encountered during synthesis.
Guide 2: Quantifying Product Purity and Impurity Levels
Accurate quantification of your main product and its impurities is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for this purpose.[5]
Objective: To determine the purity of this compound and quantify the percentage of isomeric side products.
Principle: The area of a peak in an HPLC chromatogram is proportional to the concentration of the corresponding compound. By creating a calibration curve with a standard of known concentration, you can determine the concentration of the same compound in your sample.
Summary of Quantitative Results:
The following table shows example data from a quantitative HPLC analysis of a crude reaction mixture.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Percentage (%) |
| 3-Amino-2,5-dichloropyridine | 4.2 | 15,800 | 7.9 | 5.3% |
| This compound | 5.5 | 120,000 | 60.0 | 80.0% |
| 2-Amino-3,5-dichloropyridine | 6.1 | 11,250 | 5.6 | 7.5% |
| 2,3,5-Trichloropyridine (unreacted) | 8.9 | 22,500 | 11.5 | 7.2% |
| Total | - | 169,550 | 85.0 | 100.0% |
Table 3. Example quantitative analysis of a crude reaction mixture by HPLC-UV.
Experimental Protocols
Protocol 1: HPLC-MS Method for Separation and Identification of Isomers
This protocol outlines a general method for the analysis of aminodichloropyridine isomers.
-
Sample Preparation:
-
Accurately weigh 1 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute to a final concentration of 10 µg/mL for injection.
-
-
Liquid Chromatography (LC) Conditions: [6]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
Start with 10% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode to detect all ions. The target ions for isomers will appear at m/z ~163.0 and ~165.0 due to the chlorine isotope pattern.
-
Protocol 2: NMR Sample Preparation and Analysis
This protocol provides standard steps for preparing a sample for NMR analysis to confirm its structure.[4]
-
Sample Preparation:
-
Ensure the isolated compound (5-10 mg) from preparative HPLC is thoroughly dried to remove all solvents.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative NMR is needed or for precise referencing.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans (required due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to elucidate the final structure. Compare the data with literature values or predictions for the expected isomers.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
strategies for improving the yield of 5-Amino-2,3-dichloropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Amino-2,3-dichloropyridine synthesis.
Primary Synthetic Route: Reduction of 2,3-dichloro-5-nitropyridine
The most commonly employed and reliable method for the synthesis of this compound is the reduction of its nitro precursor, 2,3-dichloro-5-nitropyridine. This transformation is typically achieved using metallic iron in an acidic medium, offering a cost-effective and scalable approach.
Reaction Scheme:
Caption: Reduction of 2,3-dichloro-5-nitropyridine to this compound.
Troubleshooting Guide: Reduction of 2,3-dichloro-5-nitropyridine
This guide addresses common issues encountered during the iron-mediated reduction of 2,3-dichloro-5-nitropyridine.
Question: My reaction shows low or incomplete conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer: Low or incomplete conversion is a frequent challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Systematic troubleshooting workflow for low conversion.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Iron Activation/Activity | - Pre-activation of Iron: Treat iron powder with dilute acid (e.g., HCl) to remove the passivating oxide layer before the reaction. - Particle Size: Use fine iron powder (e.g., <100 mesh) to maximize the surface area for the reaction. |
| Inadequate Stoichiometry of Iron | - Increase Iron Equivalents: While a stoichiometric amount is theoretically required, an excess of iron (typically 3-5 equivalents) is often necessary to drive the reaction to completion. |
| Suboptimal Acidity | - Acetic Acid Concentration: Ensure a sufficient amount of acetic acid is present to facilitate the reaction. A mixture of glacial acetic acid and water is commonly used. - Alternative Acids: In some cases, the addition of a stronger acid like HCl in catalytic amounts can enhance the reaction rate, though this should be done cautiously to avoid side reactions. |
| Low Reaction Temperature | - Maintain Exotherm: The reaction is exothermic. The temperature should be controlled to prevent runaway reactions but maintained sufficiently high (often around 50-80 °C) to ensure a reasonable reaction rate.[1] |
| Insufficient Reaction Time | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours for completion. |
| Poor Solubility of Starting Material | - Co-solvent: While the reaction is often carried out in a mixture of acetic acid and water, the addition of a co-solvent like ethanol may improve the solubility of the starting material. |
Question: I am observing the formation of significant impurities. What are the likely side products and how can I minimize them?
Answer: The formation of impurities can significantly reduce the yield and complicate the purification of the final product.
Common Impurities and Mitigation Strategies:
-
Incomplete Reduction Products: Nitroso and hydroxylamine intermediates can be formed if the reduction is not complete.
-
Solution: Ensure complete conversion by optimizing reaction time, temperature, and iron stoichiometry as detailed above.
-
-
Dehalogenation: In some instances, the chlorine atoms on the pyridine ring can be reductively removed.
-
Solution: Use of milder reaction conditions (e.g., lower temperature) and avoiding overly harsh acidic conditions can help minimize dehalogenation.
-
-
Formation of Iron Sludge: The iron oxides and hydroxides formed during the reaction can create a gelatinous sludge that traps the product.
-
Solution: Diluting the reaction mixture with a solvent like ethanol or celite and filtering through a pad of celite can help to break up the sludge and improve filtration. Basification of the mixture can also aid in the precipitation of iron salts, which can then be filtered off.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound via nitro reduction?
A1: Yields can vary depending on the specific reaction conditions and scale. However, with optimized conditions, yields in the range of 70-90% can be expected.
Q2: How can I effectively purify the final product?
A2: After the reaction, the mixture is typically filtered to remove iron and its salts. The filtrate is then neutralized, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated. Further purification can be achieved by recrystallization or column chromatography.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The reaction is exothermic and may produce hydrogen gas. It should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Care should be taken when handling acids.
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-nitropyridine (Precursor)
This protocol is for the synthesis of the necessary starting material for the primary route.
Materials:
-
3-chloro-2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
Procedure:
-
To phosphorus oxychloride (1.75 mol) at 0 °C under a nitrogen atmosphere, slowly add quinoline (0.41 mol).
-
To this stirred mixture, add 3-chloro-2-hydroxy-5-nitropyridine (1.17 mmol).
-
Heat the reaction mixture to 120 °C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to 0 °C and quench by the addition of ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 2,3-dichloro-5-nitropyridine.
Protocol 2: Synthesis of this compound
Materials:
-
2,3-dichloro-5-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2,3-dichloro-5-nitropyridine (0.4 mol) in glacial acetic acid (135 mL).[1]
-
Slowly add water (800 mL) to the solution under stirring.[1]
-
Add iron powder (2 mol) in portions, ensuring the reaction temperature does not exceed 50 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture and wash the filter cake with ethyl acetate.
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Extract the filtrate with ethyl acetate.
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Combine the organic phases and wash with water until neutral.
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Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.[1]
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
An alternative, though less common, approach to this compound is through the amination of a suitable polychlorinated pyridine, such as 2,3,5-trichloropyridine. This method involves the direct displacement of a chlorine atom with an amino group.
Reaction Scheme:
Caption: Amination of 2,3,5-trichloropyridine.
Challenges and Considerations:
-
Regioselectivity: Controlling the position of amination on a polychlorinated pyridine can be challenging and may lead to a mixture of isomers.
-
Reaction Conditions: This reaction often requires high temperatures and pressures, and the use of a catalyst may be necessary.
-
Availability of Starting Material: The synthesis of 2,3,5-trichloropyridine can be complex.
Due to these challenges, the reduction of 2,3-dichloro-5-nitropyridine is generally the preferred method for obtaining this compound with high purity and yield.
Data Summary
The following table summarizes the impact of key reaction parameters on the yield of amination reactions of chloropyridines, which can be considered analogous to the alternative synthetic route.
| Parameter | Condition | Observed Effect on Yield | Reference |
| Catalyst | Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) | Generally high yields for amination of various chloropyridines. | General knowledge in organic synthesis |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Effective in promoting the catalytic cycle. | General knowledge in organic synthesis |
| Temperature | 100-120 °C | Optimal range for many Buchwald-Hartwig aminations of chloropyridines. | General knowledge in organic synthesis |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) | Provide good solubility for reactants and are compatible with the catalyst system. | General knowledge in organic synthesis |
Note: The data presented for the alternative route is based on general principles of amination of chloropyridines and may require optimization for the specific synthesis of this compound.
References
optimizing reaction conditions for the synthesis of 5-Amino-2,3-dichloropyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2,3-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-documented synthetic route is a two-step process starting from 2,3-dichloropyridine. The first step involves the nitration of 2,3-dichloropyridine to form the intermediate 2,3-dichloro-5-nitropyridine. The second step is the reduction of this nitro-intermediate to the desired this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
Both steps of the synthesis involve hazardous reagents and conditions.
-
Nitration: This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and a strong oxidizing agent. The reaction can be exothermic and requires careful temperature control to prevent runaway reactions. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Reduction: The reduction step often involves flammable solvents and potentially pyrophoric catalysts (like Raney Nickel) or the evolution of hydrogen gas, which is highly flammable. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.
Q3: How can I monitor the progress of the reactions?
Both the nitration and reduction reactions can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will allow you to track the consumption of the starting material and the formation of the product, helping to determine the reaction endpoint and prevent the formation of byproducts due to over-reaction.
Troubleshooting Guides
Step 1: Nitration of 2,3-Dichloropyridine to 2,3-Dichloro-5-nitropyridine
Issue 1: Low Yield of 2,3-dichloro-5-nitropyridine
-
Probable Cause 1: Incomplete Reaction. The nitration of the deactivated pyridine ring can be sluggish.
-
Suggested Solution: Increase the reaction time and/or temperature. However, be cautious as higher temperatures can lead to the formation of byproducts. Monitor the reaction progress by TLC or GC-MS to find the optimal balance. Ensure the nitrating agent is not depleted; a slight excess of nitric acid may be required.
-
-
Probable Cause 2: Suboptimal Nitrating Agent. The choice and concentration of the nitrating agent are crucial.
-
Suggested Solution: A mixture of concentrated nitric acid and fuming sulfuric acid (oleum) is often more effective for deactivated substrates than standard nitric/sulfuric acid mixtures. The use of oleum helps to drive the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
-
Probable Cause 3: Product Loss During Workup. The product may be partially soluble in the acidic aqueous phase during quenching.
-
Suggested Solution: Ensure complete precipitation of the product by quenching the reaction mixture on a large amount of ice. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed promptly and efficiently after neutralization of the aqueous layer.
-
Issue 2: Formation of Isomeric Byproducts
-
Probable Cause: Lack of Regioselectivity. While the 5-position is the most electronically favored site for nitration on the 2,3-dichloropyridine ring, other isomers can form, particularly at elevated temperatures.
-
Suggested Solution: Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating agent and throughout the reaction. Slower, dropwise addition of the substrate to the nitrating mixture can also improve regioselectivity.
-
Step 2: Reduction of 2,3-dichloro-5-nitropyridine to this compound
Issue 1: Incomplete Reduction
-
Probable Cause 1: Inactivated Reducing Agent. Iron powder can have a passivating oxide layer on its surface.
-
Suggested Solution: Activate the iron powder by pre-washing with dilute hydrochloric acid, followed by water and ethanol washes, and drying under vacuum before use.
-
-
Probable Cause 2: Insufficient Amount of Reducing Agent or Acid.
-
Suggested Solution: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder). The presence of an acid like acetic acid is crucial for the reaction to proceed efficiently. Ensure the appropriate stoichiometry is used.
-
Issue 2: Formation of Dehalogenated Byproducts
-
Probable Cause: Over-reduction with Certain Catalysts. Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is known to cause dehalogenation of aryl halides, particularly at elevated temperatures or pressures.[1][2]
-
Suggested Solution: If using catalytic hydrogenation, a less reactive catalyst like Raney Nickel may be a better choice to minimize dehalogenation.[2] Alternatively, the use of iron in acetic acid is a robust method that generally avoids dehalogenation.[3] Careful control of reaction time and temperature is also critical.
-
Issue 3: Difficult Product Isolation and Purification
-
Probable Cause: Formation of Iron Sludge. The iron/iron oxide sludge produced during the reaction can make filtration and product extraction challenging.
-
Suggested Solution: After the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the bulk of the iron salts. Thoroughly wash the Celite pad with the reaction solvent to recover any adsorbed product. During workup, after removing the organic solvent, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Quantitative Data Summary
Table 1: Nitration of Dichloropyridine Derivatives - Reaction Parameters
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,6-dichloropyridine | HNO₃/H₂SO₄ | 110-120 | 30 | 82.0 | 98.3 (LC) |
| 2,6-dichloropyridine | HNO₃/H₂SO₄/Sulfamic acid | 30 | 20 | 87.1 | 98.2 (LC) |
Table 2: Reduction of 2,3-dichloro-5-nitropyridine - Reaction Parameters
| Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Fe powder / Acetic Acid | Water / Acetic Acid | < 50 | Not Specified | Not Specified | Not Specified |
| Hydrazine Hydrate / Pd/C | Ethanol | Room Temp | Not Specified | High (implied) | High (implied) |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-nitropyridine
This protocol is adapted from the synthesis of related compounds, as a direct detailed protocol for the nitration of 2,3-dichloropyridine was not available in the search results.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (oleum). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled oleum while maintaining the temperature below 10 °C.
-
Addition of Substrate: Slowly add 2,3-dichloropyridine dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Iron Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-nitropyridine and a mixture of glacial acetic acid and water.
-
Addition of Reducing Agent: To the stirred solution, add iron powder in portions. The reaction is exothermic, and the temperature should be controlled to not exceed 50 °C, using an ice bath if necessary.
-
Reaction: After the addition of iron is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (as monitored by TLC).
-
Workup: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
degradation pathways of 5-Amino-2,3-dichloropyridine under various reaction conditions
Disclaimer: Direct experimental data on the degradation pathways of 5-Amino-2,3-dichloropyridine is limited in publicly available literature. The information provided in this technical support center is largely based on studies of analogous compounds, such as other chlorinated pyridines and related aromatic amines. These pathways and troubleshooting guides should be considered as starting points for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under photolytic conditions?
A1: Based on studies of similar compounds like 2-amino-5-chloropyridine, this compound is expected to undergo degradation upon exposure to UV light.[1] The primary pathways are likely to be:
-
Direct Photolysis: The molecule itself absorbs UV radiation, leading to the cleavage of the carbon-chlorine bonds and potential opening of the pyridine ring.[2] This can result in the formation of chloride ions in solution.
-
Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, the degradation rate can be significantly enhanced.[1][3] This process involves the generation of highly reactive hydroxyl radicals that attack the pyridine ring, leading to its cleavage and eventual mineralization into carbon dioxide, water, chloride, and nitrate ions.[1]
Q2: What products can I expect from the oxidative degradation of this compound?
A2: The amino group on the pyridine ring is susceptible to oxidation. Under oxidative conditions (e.g., using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid), you might observe the formation of:
-
N-oxides: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.[4]
-
Nitroso or Nitro derivatives: The amino group could be oxidized to nitroso (-NO) or nitro (-NO2) groups, especially under harsh oxidative conditions.[4]
-
Ring-opened products: Stronger oxidation can lead to the cleavage of the pyridine ring.
Q3: Is this compound susceptible to thermal degradation?
A3: this compound is a solid with a melting point of approximately 198°C.[5] While it is relatively stable at ambient temperatures, elevated temperatures, especially in the presence of oxygen or other reactive species, could lead to degradation. Hazardous decomposition products, likely including hydrogen chloride and nitrogen oxides, may be formed at high temperatures.[6] The specific degradation pathway at elevated temperatures would likely involve cleavage of the substituents and eventual breakdown of the pyridine ring.
Q4: Can this compound be degraded by microorganisms?
A4: While no specific studies on the microbial degradation of this compound were found, related chlorinated pyridine structures, such as the metabolite of chlorpyrifos (3,5,6-trichloro-2-pyridinol), are known to be biodegradable.[7][8] This suggests that microbial strains, particularly fungi and bacteria, could potentially degrade this compound. The initial steps would likely involve hydroxylation and dehalogenation reactions catalyzed by microbial enzymes.[7]
Q5: What analytical methods are suitable for studying the degradation of this compound and its byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation of this compound and identifying its degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products.[1][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of degradation products in complex mixtures.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of unknown degradation products.[10]
-
Ion Chromatography: Useful for quantifying the formation of inorganic ions like chloride and nitrate during degradation.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Incomplete degradation during photolysis experiments. | Insufficient UV light intensity or duration. Low concentration of photocatalyst (if used). Presence of UV-absorbing interfering substances. | Increase the irradiation time or use a more powerful UV lamp. Optimize the concentration of the photocatalyst (e.g., TiO2). Ensure the reaction medium is free from interfering compounds by using purified water or solvents. |
| Formation of unexpected byproducts in oxidative degradation. | Oxidizing agent is too strong or used in excess. Reaction temperature is too high. Incorrect pH of the reaction medium. | Use a milder oxidizing agent or a stoichiometric amount. Control the reaction temperature, potentially running the reaction at a lower temperature. Buffer the reaction medium to maintain an optimal pH. |
| Low yield of expected degradation products. | The degradation pathway is different from what was hypothesized. The degradation products are unstable and degrade further. The analytical method is not sensitive enough to detect the products. | Use a broader range of analytical techniques (e.g., LC-MS/MS) to identify all potential products. Analyze samples at different time points to track the formation and disappearance of intermediates. Optimize the analytical method for better sensitivity and resolution. |
| Difficulty in separating degradation products by HPLC. | Inappropriate column or mobile phase. Co-elution of products with similar polarities. | Screen different HPLC columns (e.g., C18, phenyl-hexyl). Optimize the mobile phase composition and gradient. Consider using a different separation technique like gas chromatography if the products are volatile. |
Quantitative Data
| Compound | Reaction Condition | Kinetic Model | Rate Constant | Reference |
| 2-amino-5-chloropyridine | Direct Photolysis (Chloride Evolution) | Zero-order | Not specified | |
| 2-amino-5-chloropyridine | Photocatalytic Degradation (TiO2) | Zero-order | 8.9 x 10⁻⁶ mol/(dm³·min) | [1] |
Note: These values are for a related compound and should be used as a rough estimate for experimental design. Actual degradation rates for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Photolytic Degradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a water/acetonitrile mixture).
-
Reaction Setup:
-
For direct photolysis , place a known volume of the solution in a quartz photoreactor.
-
For photocatalytic degradation , add a measured amount of TiO2 to the solution and sonicate to ensure a uniform suspension.
-
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a mercury lamp with an emission maximum at 365 nm) under constant stirring. Maintain a constant temperature using a water bath.
-
Sampling: Withdraw aliquots of the solution at regular time intervals.
-
Sample Preparation: Filter the samples (if a photocatalyst was used) to remove the TiO2 particles.
-
Analysis: Analyze the samples using HPLC to monitor the decrease in the concentration of this compound and the formation of degradation products. Ion chromatography can be used to measure the concentration of chloride and nitrate ions.[1]
Protocol 2: Oxidative Degradation Study
-
Solution Preparation: Dissolve a known amount of this compound in an appropriate solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane).[4]
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required).
-
Addition of Oxidant: Slowly add a measured amount of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) to the solution while stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or by taking small aliquots for HPLC analysis.
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent and perform an appropriate work-up procedure (e.g., extraction, neutralization) to isolate the degradation products.
-
Analysis: Characterize the isolated products using techniques like NMR, MS, and FT-IR to determine their structures.
Visualizations
Caption: Postulated photolytic degradation pathway of this compound.
Caption: Postulated oxidative degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
methods for removing impurities from 5-Amino-2,3-dichloropyridine products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2,3-dichloropyridine (CAS: 98121-41-6).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound products?
A1: During the synthesis of this compound, several impurities can arise depending on the synthetic route. These can include:
-
Starting Materials: Unreacted precursors, such as 2,3-dichloro-5-nitropyridine.
-
Isomeric Impurities: Other dichlorinated aminopyridine isomers that may form as by-products.
-
Over-chlorinated Species: Trichlorinated pyridines, if the chlorination reaction is not well-controlled.
-
Reagent-Derived Impurities: By-products from the reagents used in the synthesis.
-
Degradation Products: Compounds resulting from the decomposition of the product or intermediates, often leading to discoloration.
Q2: What are the primary recommended methods for purifying crude this compound?
A2: The most effective and commonly employed purification methods for aminodichloropyridines are recrystallization and column chromatography.[1]
-
Recrystallization is effective for removing impurities with different solubility profiles from the main product. It is often the preferred method for large-scale purification due to its simplicity and cost-effectiveness.
-
Silica Gel Column Chromatography is highly effective for separating compounds with different polarities, such as isomeric by-products or impurities with very similar solubility.[1]
-
Steam or Vacuum Distillation can also be considered, particularly for separating the product from non-volatile impurities or compounds with significantly different boiling points.[2][3]
Q3: My purified product still shows the presence of a closely related structural isomer. How can I improve separation?
A3: Separating closely related isomers can be challenging. For isomeric impurities, flash column chromatography is often more effective than recrystallization. Consider the following optimizations:
-
Column Chromatography: Use a less polar solvent system (e.g., a hexane/ethyl acetate gradient) to increase the separation resolution on the silica gel column.
-
Recrystallization: Perform a solvent screening to find a solvent or solvent mixture where the solubility difference between the desired product and the isomeric impurity is maximized.[3]
Q4: The final product has a persistent dark color. What steps can be taken for decolorization?
A4: A dark color in the product typically indicates the presence of high molecular weight, colored by-products or degradation products.[1] The following methods can be effective for decolorization:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Heat the mixture for a short period, and then perform a hot filtration to remove the carbon and the adsorbed colored impurities before allowing the solution to cool and crystallize.
-
Silica Gel Filtration: Dissolve the product in a suitable solvent and pass it through a short plug of silica gel. This can effectively remove polar, colored impurities.[4]
Q5: What analytical methods are suitable for assessing the purity of my this compound sample?
A5: To accurately determine the purity of this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[5][6]
-
Gas Chromatography (GC): GC is also a robust technique for purity assessment, especially for volatile impurities.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.[7]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solubility of the product and impurities are too similar in the chosen solvent. Perform a systematic solvent screening with solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane, or mixtures).[1] |
| Solution Cooled Too Quickly | Rapid cooling can cause impurities to co-precipitate with the product. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[3] |
| Insufficient Solvent Volume | Using too little solvent may prevent impurities from remaining in the mother liquor. Ensure enough hot solvent is used to fully dissolve the crude product. |
| Insoluble Impurities Present | The crude product contains insoluble materials. Perform a hot filtration of the dissolved product before the cooling and crystallization step. |
Issue 2: Low Recovery/Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the recrystallization solvent. | The product remains in the mother liquor. Reduce the amount of solvent used or cool the solution to a lower temperature (e.g., 0-4°C) to maximize precipitation.[3] Consider adding an anti-solvent to induce further precipitation. |
| Premature crystallization during hot filtration. | Product crystallizes on the filter paper or funnel. Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. |
| Product loss during column chromatography. | The product is strongly adsorbed on the silica gel. Add a small percentage of a more polar solvent (like methanol) or a base (like triethylamine) to the eluent to facilitate the elution of the basic amine product. |
| Material loss during transfers. | Minimize the number of transfers between glassware. Ensure all vessels are rinsed with the appropriate solvent to recover all the material.[3] |
Quantitative Data Summary
The following table presents example data on the purification of a related compound, 2-amino-3,5-dichloropyridine, which illustrates the effectiveness of different purification methods.
| Purification Method | Solvent/Eluent | Initial Purity (GC) | Final Purity (GC) | Yield | Reference |
| Recrystallization | Ethanol | Crude | 98.20% | 70.5% | [1] |
| Recrystallization | n-Hexane | Crude | 98.50% | 55.5% | [1] |
| Silica Gel Column Chromatography | Not Specified | Crude | 96.20% | 53.3% | [1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level reaches the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity and gradually increase it to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling Reactions with 5-Amino-2,3-dichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Amino-2,3-dichloropyridine. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working at all. What are the most common reasons for complete reaction failure?
A1: Complete failure of a Suzuki coupling with a challenging substrate like this compound often points to a fundamental issue with one of the core components of the reaction. The most common culprits are:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or has been deactivated. This can be due to poor quality of the palladium precursor (e.g., Pd(OAc)₂) or ligand, or the presence of oxygen in the reaction vessel. For a doubly chlorinated and aminated pyridine, standard catalysts like Pd(PPh₃)₄ are often insufficient.
-
Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a frequent cause of failure.
-
Ineffective Base: The base is crucial for the transmetalation step. If the base is too weak, insufficiently soluble in the reaction medium, or simply old and hydrated, the catalytic cycle will be inhibited.
-
Low Reactivity of the C-Cl Bond: Carbon-chlorine bonds are significantly less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step. This inherent low reactivity often requires more forcing conditions (higher temperature, more active catalyst) than other aryl halides.
Q2: I'm observing very low yields and a complex mixture of byproducts. What are the likely side reactions?
A2: Low yields are often a result of competing side reactions. With this compound, the primary side reactions to consider are:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. This is particularly common with heteroaryl boronic acids and is promoted by aqueous basic conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (R-R from R-B(OH)₂) is another common issue. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.
-
Dehalogenation: The starting this compound can be reduced to 5-Amino-2-chloropyridine or 5-Amino-3-chloropyridine, removing a reactive site for the coupling.
-
Catalyst Inhibition: The amino group and the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.
Q3: At which position should I expect the Suzuki coupling to occur on this compound?
A3: For polychlorinated pyridines, the Suzuki coupling generally occurs preferentially at the position most activated by the ring nitrogen. In the case of 2,3-dichloropyridine derivatives, the chlorine at the C-2 position (ortho to the nitrogen) is significantly more reactive towards oxidative addition than the chlorine at the C-3 position. Therefore, you should expect to form the 2-aryl-5-amino-3-chloropyridine as the major product. Studies on the closely related 2,3,5-trichloropyridine have shown high regioselectivity for coupling at the C-2 position.[1]
Q4: How does the amino group at the 5-position affect the reaction?
A4: The amino group has a dual electronic and coordinating effect. As an electron-donating group, it can increase the electron density of the pyridine ring, which can make the oxidative addition of the palladium catalyst more difficult. Furthermore, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. However, in some cases, amino groups on heteroaryl halides have been shown to be compatible with Suzuki coupling conditions without the need for a protecting group.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficiently Active Catalyst System | Switch to a more active and specialized catalyst system. For challenging heteroaryl chlorides, Buchwald ligands such as SPhos , XPhos , or RuPhos are highly recommended. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. Increase catalyst loading to 2-5 mol%. |
| Low Reaction Temperature | The C-Cl bond activation requires significant thermal energy. Increase the reaction temperature to 100-120 °C. Consider using a higher boiling point solvent like toluene or dioxane. Microwave irradiation can also be very effective in reducing reaction times and improving yields.[3][4] |
| Ineffective Base | A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for difficult Suzuki couplings. Ensure the base is finely powdered to maximize its surface area. |
| Inadequate Degassing | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles. |
Issue 2: Significant Formation of Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Protodeboronation Product | Excess water, acidic impurities, or prolonged reaction times at high temperatures. | Use anhydrous solvents. If an aqueous system is necessary, minimize the amount of water. Consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt . |
| Homocoupling Product | Presence of oxygen; inefficient reduction of Pd(II) precatalyst. | Ensure rigorous degassing of the reaction mixture. Use a Pd(0) source like Pd₂(dba)₃ in combination with a ligand, or use a highly efficient precatalyst system. |
| Dehalogenated Starting Material | Presence of a hydrogen source and a suitable reducing agent in the reaction mixture. | Screen different bases and solvents. Sometimes, changing the solvent system can minimize dehalogenation. |
Quantitative Data from Analogous Reactions
Table 1: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1.0) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 89 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (1.0) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.0) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (1.0) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 86 |
| 5 | 3-Nitrophenylboronic acid | Pd(OAc)₂ (1.0) | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | 81 |
Note: The reaction was performed under ligand-free conditions, which may not be optimal for all substrates. For this compound, the addition of a suitable ligand is highly recommended.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of a challenging chloropyridine, which should be optimized for this compound.
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of the anhydrous solvent.
-
Solvent Addition: Add 8 mL of the anhydrous solvent and, if desired, 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-amino-3-chloropyridine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
preventing over-chlorination in the synthesis of dichloropyridine derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of dichloropyridine derivatives, with a primary focus on preventing over-chlorination and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in dichloropyridine synthesis, and how can they be minimized?
A1: The most prevalent byproducts are typically over-chlorinated pyridines (trichloro- and tetrachloropyridines) and, in some cases, hydrolyzed starting materials or intermediates.[1] Minimizing these byproducts hinges on careful control of reaction conditions.
-
Over-chlorination: This occurs when the desired dichloropyridine product reacts further with the chlorinating agent. To prevent this, consider the following:
-
Stoichiometry: Use a controlled molar ratio of the chlorinating agent to the pyridine substrate.[2]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed.[1]
-
Temperature: Lowering the reaction temperature can often reduce the rate of subsequent chlorination reactions more than the desired initial chlorination, thus improving selectivity.[2]
-
-
Hydrolysis: The presence of moisture can lead to the formation of hydroxypyridines, especially during workup.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
-
Careful Quenching: Quench the reaction mixture by adding it slowly to a cold, basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts that can catalyze hydrolysis.[1]
-
Q2: How does the choice of chlorinating agent affect the selectivity and yield of dichloropyridine synthesis?
A2: The choice of chlorinating agent is critical and significantly influences the outcome of the reaction.
-
Molecular Chlorine (Cl₂): Often used in gas-phase reactions at high temperatures, it can lead to a mixture of chlorinated pyridines.[2] Selectivity can be poor without precise control over reaction conditions.
-
Phosphorus Oxychloride (POCl₃): Commonly used for converting hydroxypyrimidines to their chloro-derivatives. Using a large excess can lead to over-chlorination.[1]
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better selectivity in some cases, particularly for activated rings.[3]
-
Vilsmeier Reagent (POCl₃/DMF): Facilitates the chlorination of dihydroxypyrimidines.[1]
-
Selectfluor with LiCl: This system can be used for the regioselective chlorination of 2-aminopyridines under mild conditions.[4]
Q3: What is the role of temperature in controlling regioselectivity and preventing over-chlorination?
A3: Temperature is a critical parameter. High temperatures (often above 250°C) are typically required for direct, thermally-induced vapor-phase chlorination of pyridine.[2] However, these conditions can lead to a lack of selectivity and the formation of multiple chlorinated isomers and over-chlorinated products.[5] In many solution-phase reactions, lower temperatures generally favor higher selectivity. For instance, in a two-stage process, a high-temperature "hot spot" (350-500°C) can initiate the reaction, followed by a lower temperature zone (below 340°C) to control the subsequent chlorination, leading to improved selectivity for 2-chloropyridine.[2]
Q4: Can pyridine N-oxides be used to control the position of chlorination?
A4: Yes, using pyridine N-oxides is a well-established strategy to direct chlorination. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions.[6] After the chlorination step, the N-oxide can be removed by deoxygenation to yield the desired chlorinated pyridine derivative. This method provides an alternative route to access isomers that are difficult to obtain through direct chlorination of pyridine itself.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Dichloropyridine Isomer
Possible Causes & Solutions
| Root Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. For instance, in Hantzsch pyridine synthesis, traditional methods can be inefficient; consider alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[7] |
| Poor Regioselectivity | If direct chlorination yields a mixture of isomers, consider a multi-step approach. For example, starting with a substituted pyridine (e.g., an aminopyridine) can provide better regiochemical control. The Sandmeyer reaction on a specific aminopyridine isomer is a classic example.[8][9] Alternatively, modern methods using Zincke imine intermediates can achieve highly selective C3-halogenation.[10][11] |
| Incomplete Reaction | Ensure the starting material is fully consumed by monitoring the reaction (TLC, GC). If the reaction is sluggish, consider increasing the temperature or reaction time cautiously, as this may also increase byproduct formation.[1] For less reactive substrates, adding a tertiary amine base might accelerate the reaction.[1] |
| Product Loss During Workup | Optimize the extraction and purification process. Ensure the pH is appropriate during aqueous extraction to prevent the product from remaining in the aqueous layer. Recrystallization from a suitable solvent can improve purity and yield.[3] |
Problem 2: Significant Formation of Trichlorinated Byproducts
Possible Causes & Solutions
| Root Cause | Troubleshooting Steps |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. Use no more than the theoretical amount required for dichlorination. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[1] |
| High Reaction Temperature | Reduce the reaction temperature. This often slows the rate of the third chlorination more significantly than the first two, improving selectivity for the dichloro- product. |
| Highly Activated Substrate | If the pyridine ring is highly activated by electron-donating groups, it will be more susceptible to over-chlorination. In such cases, using a milder chlorinating agent or protecting the activating group may be necessary. |
Quantitative Data Summary
The choice of synthetic route significantly impacts the yield and purity of the final dichloropyridine product. Below is a comparison of various methods for synthesizing different dichloropyridine isomers.
Table 1: Comparative Analysis of 2,5-Dichloropyridine Synthesis Methods [8]
| Parameter | Method 1: From 2-Chloropyridine | Method 2: From 2-Aminopyridine | Method 3: From 2,3,6-Trichloropyridine |
| Overall Yield | 62-80% | ~58% | ~78.3% |
| Purity | Up to 100% after crystallization | High | High |
| Starting Material Cost | Moderate | Low to Moderate | High |
Table 2: Synthesis of 3,5-Dichloropyridine via Reductive Dechlorination [3]
| Starting Material | Key Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 2,3,4,5,6-Pentachloropyridine | Zinc, Acetic Acid, Water, 1,4-Dioxane | 81-82 | 29 hours | 60.8 | 78 (area %) |
| 2,3,4,5,6-Pentachloropyridine | Zinc, Acetic Acid, Sodium Acetate | 100 | 5 hours | 65 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine[3]
This protocol describes the chlorination of 2-amino-5-chloropyridine using N-Chlorosuccinimide (NCS).
Materials:
-
2-Amino-5-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, prepare a solvent mixture of 5500 mL of DMF and methanol in a 2.5:1 volume ratio.
-
Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the solvent mixture.
-
Heat the reaction mixture to 45 °C and stir for 2.5 hours, monitoring the reaction progress by TLC and GC.
-
Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product to obtain 2-amino-3,5-dichloropyridine. This process yields the product with a purity of 98.20% (GC analysis) and a yield of 70.5%.[3]
Protocol 2: Synthesis of 2,3-Dichloropyridine from 2,3,6-Trichloropyridine via Selective Dechlorination[12][13]
This method involves the selective hydrogenation of 2,3,6-trichloropyridine.
Materials:
-
2,3,6-Trichloropyridine
-
Palladium on Carbon (Pd/C) catalyst
-
Acid binding agent (e.g., Sodium Acetate)
-
Organic Solvent (e.g., Methanol)
-
Hydrogen gas
Procedure:
-
Chlorination (Preparation of Starting Material): 2,6-Dichloropyridine is chlorinated to produce 2,3,6-trichloropyridine.[12] This can be achieved by reacting 2,6-dichloropyridine with chlorine gas in the presence of a Lewis acid catalyst like AlCl₃ at 120-140°C.[12] The product is then purified by distillation.
-
Selective Hydrogenation: a. Charge a reactor with 2,3,6-trichloropyridine, an acid binding agent, the Pd/C catalyst, and an organic solvent.[12] b. Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically carried out in a fixed-bed continuous reactor.[13] c. Monitor the reaction until the desired level of dechlorination is achieved.
-
Workup and Purification: a. Cool the reaction mixture and filter to remove the catalyst. b. Add water to dissolve the hydrochloride of the acid binding agent. c. Separate the organic and aqueous layers. d. Extract the organic layer with an acidic aqueous solution. e. Combine the acidic aqueous extracts, dilute with water to precipitate the product. f. Filter and dry the solid to obtain 2,3-dichloropyridine.[12]
Visualizations
Caption: A generalized experimental workflow for the synthesis of dichloropyridine derivatives.
Caption: A logical workflow for troubleshooting and preventing over-chlorination in pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Managing Low Reactivity of 5-Amino-2,3-dichloropyridine in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 5-Amino-2,3-dichloropyridine in various cross-coupling reactions.
Troubleshooting Guides & FAQs
This section is designed to directly address specific issues encountered during experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot this?
A1: The low reactivity of this compound in Suzuki-Miyaura coupling is a common challenge. Several factors can contribute to this issue:
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Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1]
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Inert C-Cl Bonds: The C-Cl bonds in dichloropyridines are generally less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Steric Hindrance: The substitution pattern of this compound can present steric challenges for the catalyst and coupling partners.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more robust and specialized systems.
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective for challenging heteroaryl couplings as they promote oxidative addition and stabilize the catalyst.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can offer enhanced stability and activity.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to overcome partial catalyst inhibition.[1]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid.
-
Stronger, Non-Nucleophilic Bases: Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Anhydrous Conditions: Ensure anhydrous conditions as water can lead to protodeboronation of the boronic acid.
-
-
Solvent and Temperature Optimization:
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent with a small amount of water can sometimes be beneficial, but needs careful optimization.
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy for the C-Cl bond cleavage. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
Issue 2: Challenges in Buchwald-Hartwig Amination
Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination of this substrate is challenging due to potential catalyst inhibition and the inertness of the C-Cl bonds. Key optimization parameters include:
-
Catalyst System: The combination of a palladium precursor and a suitable ligand is paramount.
-
Precatalysts: Using well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or Xantphos are often necessary for coupling with aryl chlorides.[2]
-
-
Base: A strong, non-nucleophilic base is essential.
-
Common Choices: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used and often prove more effective than carbonate bases.
-
-
Solvent: Anhydrous, deoxygenated solvents are critical for success.
-
Recommended Solvents: Toluene, THF, or dioxane are common choices.
-
Issue 3: Unsuccessful Sonogashira and Heck Couplings
Q3: My Sonogashira or Heck coupling reactions with this compound are not proceeding as expected. What should I focus on?
A3: For Sonogashira coupling , the primary challenges are the low reactivity of the C-Cl bonds and potential side reactions like the homocoupling of the alkyne (Glaser coupling).
-
Sonogashira Troubleshooting:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For less reactive chlorides, more active palladium catalysts with bulky phosphine ligands may be needed.
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.
-
Copper-Free Conditions: To avoid Glaser homocoupling, copper-free conditions can be employed, though this may require a more active palladium catalyst system.
-
For Heck coupling , the electronic and steric properties of this compound can hinder the reaction.
-
Heck Troubleshooting:
-
Catalyst and Ligand: A phosphine-free catalyst system (e.g., Pd(OAc)₂) or systems with electron-rich phosphine ligands can be effective. Palladacycles are also known to be highly active catalysts.
-
Base: An organic base like triethylamine or an inorganic base like Na₂CO₃ or KOAc is typically used.
-
Additives: Phase-transfer agents like tetra-n-butylammonium bromide (TBAB) can sometimes improve yields.
-
Temperature: High temperatures are often necessary for Heck reactions with aryl chlorides.
-
Quantitative Data Summary
Disclaimer: The following tables provide hypothetical but realistic data for illustrative purposes to guide reaction optimization, as specific experimental data for this compound is limited in the literature. Actual results may vary.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 18 | 65 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 72 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 120 | 24 | <10 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2) | THF | 80 | 20 | 68 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane | 110 | 24 | 25 |
Table 3: Sonogashira Coupling Conditions
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA/DMF | DMF | 90 | 12 | 55 |
| 2 | Pd(OAc)₂ (2) | - | DIPA | DIPA | 80 | 24 | 40 |
Table 4: Heck Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 60 |
| 2 | Pd(OAc)₂ (3) | - | Na₂CO₃ (2) | NMP | 140 | 18 | 50 |
Experimental Protocols
Note: These are generalized protocols and require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (or precatalyst), the ligand, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
Caption: A decision-making guide for optimizing reaction parameters.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Amino-2,3-dichloropyridine and 3-Amino-2,5-dichloropyridine in Pharmaceutical Synthesis
For Immediate Release
In the landscape of pharmaceutical and medicinal chemistry, the functionalization of pyridine scaffolds is a critical step in the development of novel therapeutic agents. The selection of appropriately substituted pyridine building blocks is paramount for efficient and regioselective synthesis. This guide presents a detailed comparative analysis of the reactivity of two isomeric aminodichloropyridines: 5-Amino-2,3-dichloropyridine and 3-Amino-2,5-dichloropyridine. This comparison focuses on three key transformations essential for drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Theoretical Underpinnings of Reactivity
The reactivity of substituted pyridines is governed by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2][3] This activation is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[1][2]
In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ring and the specific location of the halogen atoms influence the ease of oxidative addition to the palladium(0) catalyst, a key step in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5][6]
Comparative Reactivity Analysis
Based on these principles, a comparative reactivity profile for the two isomers can be predicted.
This compound: This isomer possesses two chlorine atoms at positions 2 and 3.
-
Position C2: This position is ortho to the ring nitrogen, making it highly activated for nucleophilic aromatic substitution. The chlorine at C2 is also generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic activation by the adjacent nitrogen.
-
Position C3: This position is meta to the ring nitrogen and is therefore significantly less activated towards nucleophilic attack.
3-Amino-2,5-dichloropyridine: This isomer has chlorine atoms at positions 2 and 5.
-
Position C2: Similar to the other isomer, the chlorine at the C2 position is activated by the ring nitrogen and is expected to be the primary site of reaction in both SNAr and cross-coupling reactions.
-
Position C5: This position is meta to the ring nitrogen, rendering the chlorine atom at this position less reactive.
Therefore, in both isomers, the chlorine atom at the C2 position is predicted to be the more reactive site. However, the electronic and steric environment around the C2 position differs between the two isomers due to the placement of the amino and the second chloro substituent, which may lead to subtle differences in reaction rates and yields.
Data Presentation
The following tables summarize the predicted reactivity and provide representative quantitative data where available from analogous systems.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Reactive Position | Predicted Reactivity | Rationale |
| This compound | C2 | High | Ortho to ring nitrogen, strong activation. |
| C3 | Low | Meta to ring nitrogen, weak activation. | |
| 3-Amino-2,5-dichloropyridine | C2 | High | Ortho to ring nitrogen, strong activation. |
| C5 | Low | Meta to ring nitrogen, weak activation. |
Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Compound | Reactive Position | Predicted Ease of Reaction |
| Suzuki-Miyaura | This compound | C2 > C3 | C2 position is electronically activated. |
| 3-Amino-2,5-dichloropyridine | C2 > C5 | C2 position is electronically activated. | |
| Buchwald-Hartwig | This compound | C2 > C3 | C2 position is electronically activated. |
| 3-Amino-2,5-dichloropyridine | C2 > C5 | C2 position is electronically activated. |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To substitute the most reactive chlorine atom with an amine nucleophile.
Protocol:
-
To a solution of the aminodichloropyridine (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide, 5 mL) is added the amine nucleophile (1.2 mmol) and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
Objective: To form a carbon-carbon bond at the most reactive chlorine position.
Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the aminodichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are combined.
-
A solvent system (e.g., 1,4-dioxane/water or toluene/water, 10 mL) is added.
-
The mixture is degassed and then heated to 80-100 °C with vigorous stirring for 6-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Buchwald-Hartwig Amination
Objective: To form a carbon-nitrogen bond at the most reactive chlorine position.
Protocol:
-
To a dried Schlenk tube under an inert atmosphere is added the aminodichloropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Anhydrous toluene or 1,4-dioxane (5 mL) is added.
-
The tube is sealed and the mixture is heated to 90-110 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizations
Logical Workflow for Reactivity Comparison
References
comparing the outcomes of Suzuki coupling with different dichloropyridine isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Dichloropyridines, as readily available building blocks, are frequently employed in the synthesis of complex molecules for pharmaceutical and materials science applications. However, the isomeric position of the two chlorine atoms on the pyridine ring profoundly influences the regioselectivity and overall outcome of the Suzuki coupling. This guide provides a comprehensive comparison of the Suzuki coupling reactions for the six dichloropyridine isomers, supported by experimental data to aid in reaction planning and optimization.
Executive Summary of Reactivity and Regioselectivity
The reactivity of the chlorine atoms in dichloropyridines in Suzuki coupling is dictated by the electronic effects of the pyridine nitrogen and the steric environment at each position. Generally, chlorine atoms at the C2, C4, and C6 positions are more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the nitrogen atom. The typical order of reactivity for mono-arylation is influenced by a combination of these electronic and steric factors.
Below is a summary of the observed regioselectivity for the mono-Suzuki coupling of dichloropyridine isomers with arylboronic acids.
| Dichloropyridine Isomer | Major Mono-arylation Product | Typical Conditions for Selective Coupling |
| 2,3-Dichloropyridine | 2-Aryl-3-chloropyridine | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| 2,4-Dichloropyridine | 4-Aryl-2-chloropyridine | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| 2-Aryl-4-chloropyridine | Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr) | |
| 2,5-Dichloropyridine | 2-Aryl-5-chloropyridine | Standard Pd catalysts with phosphine ligands |
| 5-Aryl-2-chloropyridine | Ligand-free "Jeffery" conditions | |
| 2,6-Dichloropyridine | 2-Aryl-6-chloropyridine | Controlled stoichiometry of boronic acid |
| 3,4-Dichloropyridine | 4-Aryl-3-chloropyridine | Standard Pd catalysts |
| 3,5-Dichloropyridine | 3-Aryl-5-chloropyridine | More forcing conditions often required |
Comparative Experimental Data
The following table summarizes the experimental outcomes for the Suzuki coupling of various dichloropyridine isomers with phenylboronic acid under different catalytic systems. This data is compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison is most accurate when reaction conditions are identical.
| Dichloropyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | C2:C4/C5 Ratio | Reference |
| 2,3-Dichloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 2-Phenyl-3-chloropyridine | ~80 | >95:5 | [1] |
| 2,4-Dichloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 4-Phenyl-2-chloropyridine | 51 | - | [2] |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | K₂CO₃ | Toluene | 100 | 18 | 2-Phenyl-4-chloropyridine | 72 | 1:10.4 | [3] |
| 2,5-Dichloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 2-Phenyl-5-chloropyridine | ~85 | >95:5 | [1] |
| 2,5-Dichloropyridine | Pd(OAc)₂ | K₂CO₃ | NMP/H₂O | 100 | 18 | 5-Phenyl-2-chloropyridine | 50-60 | >1:99 | [1][4] |
| 2,6-Dichloropyridine | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 2,6-Diheptylpyridine* | 94 | Di-substituted | [5] |
| 3,4-Dichloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 4-Phenyl-3-chloropyridine | 78 | - | [6] |
| 3,5-Dichloropyridine | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 3-Phenyl-5-chloropyridine | Moderate | - | [7] |
*Data for 2,6-dichloropyridine with heptylboronic acid pinacol ester is shown as a representative example of dialkylation.
Experimental Protocols
Detailed methodologies for key selective Suzuki coupling reactions are provided below.
Protocol 1: C2-Selective Arylation of 2,5-Dichloropyridine[1]
This protocol is optimized for the preferential arylation at the C2 position of 2,5-dichloropyridine.
-
Materials: 2,5-Dichloropyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and Water (degassed).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
-
Protocol 2: C5-Selective Arylation of 2,5-Dichloropyridine (Ligand-Free "Jeffery" Conditions)[1]
This protocol enables the unconventional C5-selective arylation of 2,5-dichloropyridine.
-
Materials: 2,5-Dichloropyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium bromide (NBu₄Br), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous), and Nitrogen or Argon gas.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of dichloropyridines.
Caption: A decision logic for predicting the major product based on the dichloropyridine isomer and reaction conditions.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation of 5-Amino-2,3-dichloropyridine Synthesis: A Comparative Guide to HPLC and GC Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Amino-2,3-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, demands robust analytical methods to ensure purity, consistency, and quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques widely employed for the validation of this synthesis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy for their specific needs.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a nitro precursor, 2,3-dichloro-5-nitropyridine. This process is typically carried out using a reducing agent such as iron powder in the presence of an acid.
Analytical Method Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and sample throughput.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Derivatization | Not typically required. | May be required to improve volatility and thermal stability, though often not necessary for aminopyridines. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Throughput | High | Moderate to High |
| Primary Application | Purity testing, quantification of non-volatile impurities. | Purity testing, analysis of volatile and semi-volatile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of pyridine derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 50:50 v/v) with a pH-adjusting agent like 0.1% phosphoric acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by dissolving the synthesized product in the mobile phase to a concentration within the calibration range.
Gas Chromatography (GC-FID)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5 or a specific amine-deactivated column)
-
Autosampler
Carrier Gas:
-
Helium or Nitrogen at a constant flow rate.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by serial dilution.
-
Prepare samples by dissolving the product in the same solvent to a concentration within the calibration range.
Potential Impurities in Synthesis
The validation of the synthesis process requires the identification and quantification of potential impurities. In the reduction of 2,3-dichloro-5-nitropyridine, potential impurities may include:
-
Unreacted Starting Material: 2,3-dichloro-5-nitropyridine.
-
Intermediates: Partially reduced species such as hydroxylamines or nitroso compounds.
-
Side-Reaction Products: Over-reduction products or products from side reactions of the starting material or intermediates.
-
Reagent-Derived Impurities: Impurities originating from the reagents used in the synthesis.
Both HPLC and GC methods should be validated for their ability to separate and quantify these potential impurities from the main product peak.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the validation of this compound synthesis. HPLC is often the method of choice due to its versatility, high throughput, and applicability to a wide range of compounds without the need for derivatization. GC, on the other hand, can be advantageous for the analysis of volatile impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation. A thorough validation of the chosen method is crucial to ensure the quality and purity of the final product.
spectroscopic comparison of 5-Amino-2,3-dichloropyridine and its isomers
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Amino-2,3-dichloropyridine and its positional isomers.
In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and several of its key isomers, offering a valuable resource for researchers engaged in the synthesis, analysis, and application of these compounds.
The following sections present a compilation of available spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for these techniques and includes a visual representation of the analytical workflow.
Spectroscopic Data Comparison
The unique substitution patterns of the amino and chloro groups on the pyridine ring of each isomer give rise to distinct spectroscopic fingerprints. The following tables summarize the available experimental data for this compound and a selection of its isomers. Note: "Data not available" indicates that experimental data was not readily found in the searched sources.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | H-4 | H-5 | H-6 | -NH₂ | Solvent |
| This compound | 7.4 (d) | - | 7.8 (d) | 4.1 (br s) | Data not specified |
| 2-Amino-3,5-dichloropyridine [1] | 7.501 (d) | - | 7.938 (d) | 4.9 (s) | CDCl₃[1] |
| 4-Amino-3,5-dichloropyridine | - | - | 8.0 (s) | 4.8 (br s) | Data not specified |
| 2-Amino-4,6-dichloropyridine | 6.7 (s) | 6.4 (s) | - | 5.1 (br s) | Data not specified |
| 3-Amino-2,6-dichloropyridine | 7.2 (d) | 6.5 (d) | - | 4.2 (br s) | Data not specified |
| 4-Amino-2,6-dichloropyridine | - | 6.3 (s) | - | 7.0-6.5 (br s) | Predicted |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-Amino-3,5-dichloropyridine | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 4-Amino-3,5-dichloropyridine | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2-Amino-4,6-dichloropyridine | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 3-Amino-2,6-dichloropyridine | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 4-Amino-2,6-dichloropyridine | ~158 | Data not available | ~163 | ~103 | ~158 | Predicted |
Table 3: FTIR Spectral Data (Wavenumber cm⁻¹)
| Compound | N-H Stretching | N-H Bending | C-Cl Stretching | Aromatic C=C, C=N Stretching |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-3,5-dichloropyridine [2] | Present | Present | Present | Present |
| 4-Amino-3,5-dichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-4,6-dichloropyridine | 3470, 3390, 3200 | 1650 | 610 | ~1570, ~1450 |
| 3-Amino-2,6-dichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 4-Amino-2,6-dichloropyridine [3] | 3400-3300 (doublet) | ~1640 | Data not available | ~1570, ~1450 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks | Ionization Method |
| This compound | Data not available | Data not available | |
| 2-Amino-3,5-dichloropyridine | Data not available | Data not available | |
| 4-Amino-3,5-dichloropyridine | Data not available | Data not available | |
| 2-Amino-4,6-dichloropyridine | Data not available | Data not available | |
| 3-Amino-2,6-dichloropyridine | Data not available | Data not available | |
| 4-Amino-2,6-dichloropyridine [4] | 162, 164 | 127 | GC-MS[4] |
Experimental Workflow
The characterization of these aminodichloropyridine isomers follows a logical and systematic workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to elucidate the final structure.
Caption: A generalized workflow for the spectroscopic analysis of aminodichloropyridine isomers.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques mentioned in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aminodichloropyridine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[5]
-
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Data Acquisition:
-
Collect the background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the aminodichloropyridine isomer in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution in the µg/mL range.[5]
-
-
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer's ion source.
-
Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer.
-
-
Mass Analysis:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the aminodichloropyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution.
-
Record a baseline spectrum with the solvent blank.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[6]
-
-
Data Analysis:
-
The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.[6]
-
This guide serves as a foundational resource for the spectroscopic comparison of this compound and its isomers. The provided data and protocols will aid researchers in the unambiguous identification and differentiation of these important chemical entities. Further contributions of experimental data for the uncharacterized isomers are encouraged to enrich this comparative collection.
References
- 1. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
Comparative Guide to Analytical Methods for the Quantification of 5-Amino-2,3-dichloropyridine
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Amino-2,3-dichloropyridine, a potential impurity or metabolite in pharmaceutical development, is critical. This guide provides an objective comparison between a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS) method and a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The comparison is supported by experimental data to facilitate informed method selection for specific analytical needs.
Method Performance Comparison
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, accuracy, and precision. Below is a summary of the performance characteristics of the LC-MS and HPLC-UV methods for the quantification of this compound.
| Parameter | LC-MS/MS | HPLC-UV[1] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.015 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.048 µg/mL[1] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.80 - 100.03%[1] |
| Precision (% RSD) | < 2% | < 2% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Run Time | ~5 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for both the LC-MS and HPLC-UV methods are provided below. These protocols are based on established methods for similar analytes and are optimized for the quantification of this compound.[2][3][4][5][6]
1. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.
-
For plasma samples, a protein precipitation step is required: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.
b. Chromatographic Conditions:
-
Instrument: LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined based on the mass of this compound
-
Product Ion (Q3): To be determined from fragmentation of the precursor ion
-
Collision Energy: Optimized for the specific transition
-
Ion Source Temperature: 500 °C
2. HPLC-UV Method
This method is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary requirement.[1]
a. Sample Preparation:
-
Prepare samples as described in the LC-MS method (Section 1a).
b. Chromatographic Conditions: [1]
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[1]
-
Mobile Phase: Isocratic mixture of water (pH 3 adjusted with orthophosphoric acid) and methanol (50:50, v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: 254 nm[1]
Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Comparison of Analytical Method Performance
Caption: Comparison of key performance characteristics between LC-MS/MS and HPLC-UV methods.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Analysis of the Biological Activities of Pyridine Derivatives with a Focus on 5-Amino-2,3-dichloropyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored for therapeutic applications, demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents.[1][2] This guide provides a comparative overview of the biological activities of various pyridine derivatives, with a special focus on the potential of 5-Amino-2,3-dichloropyridine as a versatile building block for novel therapeutic agents. While direct comparative studies on this compound derivatives are limited, this guide draws parallels from the activities of other substituted aminopyridines to highlight its potential.[3]
Anticancer Activity of Pyridine Derivatives
Pyridine-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases.[6]
Kinase Inhibition: A Primary Anticancer Mechanism
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7] Several pyridine-containing compounds have been developed as potent VEGFR-2 inhibitors.[7][8][9][10] For instance, Sorafenib, a well-known anticancer drug, features a pyridine moiety and is a potent inhibitor of VEGFR-2.[9][10] The general structure-activity relationship (SAR) suggests that specific substitutions on the pyridine ring can significantly influence inhibitory potency.[7]
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is common in various solid tumors.[11] Aminopyridine-containing spiro derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing excellent inhibitory activity against wild-type and mutant forms of the enzyme.[6][11] The aminopyridine moiety often plays a crucial role in binding to the kinase domain.[6][11]
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing cancer cell death.[4] Imidazole[1,2-a]pyridine derivatives have been identified as potent and selective CDK9 inhibitors.[4][12]
TYK2 Inhibition: Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that are important in both immunity and cancer.[13][14] Pyridine derivatives have been developed as selective inhibitors of the TYK2 pseudokinase domain, offering a promising therapeutic strategy for autoimmune diseases and cancer.[13][14]
Table 1: Comparative Anticancer Activity (IC50) of Various Pyridine Derivatives
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 (48h) | [14] |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 (48h) | [14] |
| Pyridine-Derived Compound (10) | HepG2 (Liver) | 4.25 | Sorafenib | 9.18 | [8] |
| Pyridine-Derived Compound (10) | MCF-7 (Breast) | 6.08 | Sorafenib | 5.47 | [8] |
| Imidazo[1,2-a]pyridine (LB-1) | HCT116 (Colon) | (CDK9 IC50 = 9.22 nM) | AZD5438 | (CDK9 IC50 = 1.5 nM) | [12] |
| Aminopyridine-Spiro (A1) | EGFR T790M/L858R | 0.09 | Neratinib | 2.5 | [11] |
| Aminopyridine-Spiro (A2) | EGFR T790M/L858R | 0.08 | Neratinib | 2.5 | [11] |
| 4-Aminopyridine Derivative (10a) | h-TNAP (enzyme) | 0.25 | Suramin | 42.1 | [15] |
| Amino Acid Conjugate (S3c) | A2780 (Ovarian) | 15.57 | - | - | [16][17] |
| Amino Acid Conjugate (S3c) | A2780CISR (Ovarian, resistant) | 11.52 | - | - | [16][17] |
Antimicrobial Activity of Pyridine Derivatives
Pyridine and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2][18][19] The mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[1]
Structure-activity relationship studies of aminopyridine derivatives have shown that the nature and position of substituents on the pyridine ring are critical for their antimicrobial potency.[18][19][20] For example, certain 2-amino-3-cyanopyridine derivatives have demonstrated high activity against Gram-positive bacteria.[18][19]
Table 2: Comparative Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine (2c) | S. aureus | 0.039 | - | - | [18][19] |
| 2-Amino-3-cyanopyridine (2c) | B. subtilis | 0.039 | - | - | [18][19] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[21]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[22]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (serially diluted)
-
Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]
Signaling Pathways and Experimental Workflows
The biological activities of pyridine derivatives are often linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
References
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. amhsr.org [amhsr.org]
A Comparative Guide to the Regioselectivity in the Functionalization of 5-Amino-2,3-dichloropyridine versus Other Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of dihalopyridines is a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise control over the position of substitution on the pyridine ring is critical for modulating the physicochemical and pharmacological properties of the target compounds. This guide provides a comparative analysis of the regioselectivity observed in the functionalization of 5-Amino-2,3-dichloropyridine alongside other common dihalopyridine isomers, supported by experimental data and detailed protocols.
Introduction to Dihalopyridine Reactivity
The reactivity of halopyridines is fundamentally governed by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] Generally, positions ortho (C2, C6) and para (C4) to the ring nitrogen are more susceptible to functionalization due to the effective stabilization of anionic intermediates.[3][4] However, the presence and position of other substituents, such as an amino group, can significantly alter this intrinsic reactivity, leading to different regiochemical outcomes.
Comparative Analysis of Regioselectivity
The regioselectivity of functionalization is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. Below is a comparison of the expected and observed regioselectivity for this compound and other representative dihalopyridines in common synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the attack of a nucleophile is favored at positions that can best stabilize the resulting negative charge, typically the ortho and para positions relative to the nitrogen atom.[2][4]
For This compound , the situation is complex. The amino group at C5 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the chlorine atoms at C2 and C3 are in positions that are electronically distinct. The C2 position is ortho to the pyridine nitrogen, making it inherently more activated than the C3 position. Therefore, nucleophilic attack is most likely to occur at the C2 position .
In contrast, other dihalopyridines exhibit more straightforward regioselectivity:
-
2,4-Dichloropyridine : The C4 position is generally more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[2]
-
2,6-Dichloropyridine : Both C2 and C6 positions are equivalent and activated by the ring nitrogen, leading to mono-substitution. The introduction of a first substituent deactivates the ring towards a second substitution.[1][5]
-
3,5-Dichloropyridine : The chlorine atoms are meta to the nitrogen, a less activated position for SNAr, often requiring more forcing conditions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the regioselectivity is primarily determined by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. This is also generally favored at the electron-deficient ortho and para positions.[6][7]
For This compound , the C2 position is expected to be the most reactive site for cross-coupling reactions due to its ortho relationship to the pyridine nitrogen. The electron-donating amino group at C5 may have a lesser influence on the relative reactivity of the C2 and C3 positions in this context compared to SNAr.
A comparison with other dichloropyridines reveals varied patterns:
-
2,5-Dichloropyridine : Suzuki coupling reactions preferentially occur at the C2 position due to its higher electrophilicity.[8]
-
2,4-Dichloropyridine : While SNAr favors C4, palladium-catalyzed cross-coupling reactions can be directed to the C2 position under specific ligand control.[9][10]
-
3,5-Dichloropyridine : Both chlorine atoms are in less activated meta positions, and achieving high regioselectivity in cross-coupling can be challenging.[11]
Quantitative Data Summary
The following tables summarize the typical regioselectivity and yields for the functionalization of various dihalopyridines.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Dihalopyridine | Major Substitution Position | Typical Yield (%) | Reference |
| This compound | C2 (Predicted) | - | - |
| 2,4-Dichloropyridine | C4 | High | [2] |
| 2,6-Dichloropyridine | C2/C6 | Good to High | [1] |
| 3,5-Dichloropyridine | C3/C5 (low reactivity) | Moderate | [1] |
Table 2: Regioselectivity in Suzuki-Miyaura Cross-Coupling
| Dihalopyridine | Major Coupling Position | Catalyst/Ligand System | Typical Yield (%) | Reference |
| This compound | C2 (Predicted) | Pd(OAc)₂ / SPhos | - | - |
| 2,5-Dichloropyridine | C2 | Pd(OAc)₂ / SPhos | Good to High | [8] |
| 2,4-Dichloropyridine | C2 | Pd(PEPPSI)(IPr) | Good | [9] |
| 2,3,5-Trichloropyridine | C2 | Pd(OAc)₂ (ligand-free) | High | [12] |
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below to facilitate experimental design and reproducibility.
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol is optimized for the preferential arylation at the C2 position.
Materials:
-
Dichloropyridine derivative (e.g., 2,5-Dichloropyridine)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-monochloropyridine product.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine
This protocol describes a general method for the C-N bond formation.
Materials:
-
Dichloropyridine derivative
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
A suitable phosphine ligand (e.g., BrettPhos)
-
A base (e.g., Sodium tert-butoxide, NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the dichloropyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (1.4 mmol, 1.4 equiv.).
-
Add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and logical workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13][14]
Caption: Factors influencing regioselectivity in dihalopyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Aminodichloropyridines: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminodichloropyridines is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The selection of a synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide provides a detailed, objective comparison of various synthetic routes to three key aminodichloropyridine isomers: 2-amino-3,5-dichloropyridine, 4-amino-2,6-dichloropyridine, and 2-amino-4,6-dichloropyridine. The performance of each route is evaluated based on experimental data, cost-effectiveness, and safety considerations.
Executive Summary
This guide analyzes three distinct synthetic pathways, one for each target aminodichloropyridine isomer. Each route is assessed on key metrics including yield, purity, reaction time, and the cost of starting materials. Safety and environmental impacts of the reagents are also considered to provide a holistic cost-benefit analysis.
-
Route 1: Synthesis of 2-Amino-3,5-dichloropyridine proceeds via the direct chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS). This method is straightforward but requires careful control of reaction conditions to optimize yield and purity.
-
Route 2: Synthesis of 4-Amino-2,6-dichloropyridine involves a multi-step process starting from the nitration of 2,6-dichloropyridine, followed by reduction of the nitro group. This pathway offers a high yield of the final product.
-
Route 3: Synthesis of 2-Amino-4,6-dichloropyridine utilizes the reaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of an acid scavenger. This route is efficient but involves the use of highly corrosive and hazardous materials.
Comparative Data of Synthetic Protocols
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their performance and cost.
Table 1: Performance Metrics of Aminodichloropyridine Synthesis Routes
| Parameter | Route 1: 2-Amino-3,5-dichloropyridine | Route 2: 4-Amino-2,6-dichloropyridine | Route 3: 2-Amino-4,6-dichloropyridine |
| Starting Material | 2-Amino-5-chloropyridine | 2,6-Dichloro-4-nitropyridine | 2-Amino-4,6-dihydroxypyrimidine |
| Key Reagents | N-Chlorosuccinimide, DMF, Methanol | Iron powder, Ethanol, Hydrochloric acid | Phosphorus oxychloride, Triethylamine |
| Overall Yield | 70.5%[1] | 95.1%[2] | >90%[3] |
| Purity | 98.20% (GC)[1] | High (not specified) | ~99%[3] |
| Reaction Time | 2.5 hours[1] | 16 hours[2] | 1.5 - 2.5 hours (hydrolysis step)[3] |
| Reaction Temperature | 45°C[1] | 95°C[2] | 20 - 80°C[3] |
Table 2: Cost Analysis of Starting Materials and Key Reagents
| Compound | Supplier Example & Price | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Route 1 | |||
| 2-Amino-5-chloropyridine | Matrix Scientific: $29/100g | 128.56 | $23.19 |
| N-Chlorosuccinimide | Apollo Scientific: £30/500g (~$38) | 133.53 | $10.15 |
| Route 2 | |||
| 2,6-Dichloro-4-nitropyridine | Not readily available commercially | 192.98 | Varies |
| Iron Powder | Generic | 55.85 | ~$1 |
| Route 3 | |||
| 2-Amino-4,6-dihydroxypyrimidine | ChemicalBook: $8.00/kg | 127.10 | $1.02 |
| Phosphorus oxychloride | Volochem Inc: $55/100g | 153.33 | $52.80 |
| Triethylamine | Sigma-Aldrich: $40.70/100mL | 101.19 | $30.08 |
Table 3: Safety and Environmental Considerations
| Reagent | Key Hazards | Environmental Impact |
| N-Chlorosuccinimide | Oxidizer, skin and eye irritant. | Data not readily available. |
| DMF | Reproductive toxin, irritant. | Readily biodegradable. |
| Phosphorus oxychloride | Highly corrosive, toxic by inhalation, reacts violently with water. | Decomposes in water to form phosphoric and hydrochloric acid. |
| Triethylamine | Flammable, corrosive, toxic. | Harmful to aquatic life. |
| Hydrochloric acid | Corrosive, causes severe skin and eye damage. | Can lower pH of aquatic environments. |
Experimental Protocols
Route 1: Synthesis of 2-Amino-3,5-dichloropyridine
Methodology: This procedure is adapted from a patented method.[1][4]
-
To a 10 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5500 mL of a 2.5:1 (v/v) mixture of N,N-dimethylformamide (DMF) and methanol.
-
Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.
-
Heat the reaction mixture to 45°C and stir for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.
-
Dry the product to obtain a final yield of 70.5% with a purity of 98.20% (GC).[1]
Route 2: Synthesis of 4-Amino-2,6-dichloropyridine
Methodology: This protocol is based on the reduction of a nitropyridine derivative.[2]
-
In a suitable reaction vessel, dissolve 14.82 g of 2,6-dichloro-4-nitropyridine in 350 mL of ethanol.
-
Sequentially add 19.91 g of iron powder, 65.8 mL of water, and 14.1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to 95°C with stirring for 16 hours.
-
After completion, cool the reaction to room temperature and neutralize the pH.
-
Filter the mixture and concentrate the filtrate.
-
Extract the concentrated filtrate with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to afford 11.9 g (95.1% yield) of 4-amino-2,6-dichloropyridine.[2]
Route 3: Synthesis of 2-Amino-4,6-dichloropyridine
Methodology: This process is adapted from a patented procedure.[3]
-
In a reaction vessel, charge 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to a temperature between 20°C and 80°C.
-
Slowly add triethylamine as an acid-trapping agent.
-
After the reaction is complete, distill off the excess phosphorus oxychloride in vacuo.
-
Suspend the residue in water at a temperature of 40°-60°C and stir for 1.5 to 2.5 hours.
-
Add 20-50% strength NaOH to the suspension until a pH of about 2.5 to 4 is reached.
-
Filter the precipitated product, wash with water, and dry in air.
-
This process yields over 90% of 2-amino-4,6-dichloropyridine with a purity of approximately 99%.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for each synthetic route.
Caption: Synthetic workflow for 2-Amino-3,5-dichloropyridine.
Caption: Synthetic workflow for 4-Amino-2,6-dichloropyridine.
Caption: Synthetic workflow for 2-Amino-4,6-dichloropyridine.
Conclusion
The choice of the optimal synthetic route for aminodichloropyridines depends on a variety of factors, including the desired isomer, scale of production, and available resources.
-
Route 1 (2-Amino-3,5-dichloropyridine): This route is attractive due to its relatively short reaction time and mild conditions. The starting materials are commercially available, making it a viable option for laboratory-scale synthesis. However, the use of DMF as a solvent raises some environmental and health concerns.
-
Route 3 (2-Amino-4,6-dichloropyridine): This is a high-yielding and high-purity route with a relatively short reaction time. The starting material is also very inexpensive. However, the use of phosphorus oxychloride requires stringent safety precautions due to its high toxicity and reactivity.
For industrial-scale production, a thorough process hazard analysis and cost optimization, including solvent recycling and waste treatment, are essential for each route. This guide provides a foundational comparison to aid researchers and process chemists in making an informed decision based on their specific needs and capabilities.
References
- 1. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Amino-2,6-dichloropyridine CAS#: 2587-02-2 [m.chemicalbook.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 5-Amino-2,3-dichloropyridine: A Procedural Guide
For Immediate Reference: Proper disposal of 5-Amino-2,3-dichloropyridine requires adherence to hazardous waste regulations. This compound is toxic if swallowed and can cause severe skin and eye irritation.[1] Always consult your institution's environmental health and safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, synthesized from available safety data sheets. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard and Safety Summary
Prior to handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H301: Toxic if swallowed[1] | Wear tightly fitting safety goggles with side-shields, chemical-impermeable gloves (inspected prior to use), and a fire/flame resistant and impervious lab coat.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
| Skin Irritation | H315: Causes skin irritation[1] | |
| Serious Eye Damage | H318: Causes serious eye damage[1] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed waste container for all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips). The container should be kept tightly closed in a dry, cool, and well-ventilated area.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Segregation: Store the waste container away from incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to store it separately from strong oxidizing agents, acids, and bases.
2. Handling and Transfer:
-
Ventilation: All handling and transfer of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
PPE: Full, appropriate PPE as detailed in the table above must be worn at all times when handling the waste.
-
Spill Prevention: Take precautions to avoid spills during transfer. Use a funnel for transferring liquid waste and secondary containment for the waste container.
3. Accidental Release Measures:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
For containment and cleanup, collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[3][4] Contact your institution's EHS department to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2,3-dichloropyridine
Essential Safety and Handling Guide for 5-Amino-2,3-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Recommended Specifications |
| Hands | Chemical-resistant gloves | While specific breakthrough time data for this compound is not available, data for pyridine suggests that nitrile gloves offer very limited protection. For prolonged contact, Butyl rubber or Viton® gloves are recommended. Always inspect gloves for integrity before use and consult the manufacturer's specific chemical resistance data. Double gloving is a recommended practice. |
| Eyes/Face | Safety goggles with side shields and face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Respiratory | Full-face respirator with appropriate cartridges | To be used if engineering controls are insufficient, if exposure limits are exceeded, or if experiencing irritation.[1] A NIOSH/MSHA approved respirator is necessary if ventilation is inadequate or dust is generated. |
| Body | Flame-retardant and impervious laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Feet | Closed-toe shoes | To protect from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plans provide guidance from receipt of the chemical to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The storage area should be clearly designated for toxic chemicals and kept locked.[1]
Handling and Experimental Procedures
-
Controlled Environment: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Weighing and Transfer: When weighing or transferring the solid, use a spatula and handle it carefully to avoid generating dust.
-
Spill Prevention: Use a chemical-resistant tray or secondary containment to minimize the impact of any potential spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be treated as hazardous waste.
-
Waste Containers: Collect hazardous waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
